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  • Product: Propan-2-yl 4-chloro-4-oxobut-2-enoate
  • CAS: 41777-94-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Comprehensive Technical Guide

Introduction Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly referred to as isopropyl fumaryl chloride) is a highly reactive bifunctional building block utilized extensively in advanced organic synthesis. Featuring both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly referred to as isopropyl fumaryl chloride) is a highly reactive bifunctional building block utilized extensively in advanced organic synthesis. Featuring both an electrophilic acyl chloride and a Michael-acceptor alkene, this molecule is a critical intermediate in the development of targeted covalent inhibitors (TCIs) for viral proteases and in the design of fluorogenic probes for two-photon triggered photoclick chemistry.

Directly sourcing this specific ester-acid chloride is often cost-prohibitive or hampered by its moisture-sensitive degradation profile. Consequently, researchers must synthesize it de novo with high geometric purity. This guide details a robust, field-proven three-phase synthetic pathway, emphasizing the mechanistic causality and self-validating quality control (QC) checkpoints required to ensure high-fidelity yields.

Retrosynthetic Logic & Pathway Design

A common pitfall in synthesizing mono-alkyl fumarates is attempting the direct mono-esterification of fumaric acid. Fumaric acid suffers from poor solubility in standard organic solvents, and direct esterification typically yields an intractable statistical mixture of unreacted diacid, monoester, and diester.

To bypass this, the optimal retrosynthetic approach leverages maleic anhydride as the starting material. The inherent ring strain and asymmetry of the anhydride guarantee a strictly 1:1 mono-esterification when reacted with isopropanol. However, this yields the cis-isomer (maleate). A subsequent thermodynamic isomerization is required to flip the geometry to the trans-isomer (fumarate) before final chlorination.

Retrosynthesis Target Propan-2-yl 4-chloro-4-oxobut-2-enoate Fumarate Mono-isopropyl fumarate (E-isomer) Target->Fumarate Acyl Chloride Formation Maleate Mono-isopropyl maleate (Z-isomer) Fumarate->Maleate Geometric Isomerization Starting Maleic Anhydride + Isopropanol Maleate->Starting Ring-Opening Esterification

Retrosynthetic analysis of propan-2-yl 4-chloro-4-oxobut-2-enoate from maleic anhydride.

Step-by-Step Experimental Methodologies

Phase 1: Ring-Opening Esterification

Objective: Synthesis of Mono-isopropyl maleate ((Z)-4-isopropoxy-4-oxobut-2-enoic acid).

  • Protocol:

    • Charge a round-bottom flask with maleic anhydride (1.0 eq, 100 mmol) and anhydrous toluene (50 mL).

    • Add anhydrous isopropanol (1.1 eq, 110 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 3–4 hours under an inert argon atmosphere.

    • Concentrate the mixture under reduced pressure to yield the crude mono-isopropyl maleate as a viscous liquid.

  • Causality: The anhydride is highly electrophilic. Isopropanol acts as the nucleophile, attacking one of the carbonyl carbons. The ring-opening mechanism is self-limiting; once the monoester is formed, the resulting carboxylic acid is insufficiently electrophilic to react with a second equivalent of alcohol without an acid catalyst or coupling reagent[1].

  • Self-Validating System: Analyze the crude product via 1 H NMR. The success of the reaction is confirmed by the disappearance of the maleic anhydride singlet (~7.1 ppm) and the appearance of two distinct vinylic doublets for the cis-alkene (~6.3 ppm, J≈12 Hz).

Phase 2: Geometric Isomerization (Z → E Conversion)

Objective: Synthesis of Mono-isopropyl fumarate ((E)-4-isopropoxy-4-oxobut-2-enoic acid).

  • Protocol:

    • Dissolve the crude mono-isopropyl maleate in a minimal amount of toluene.

    • Add a catalytic amount of thiourea (0.05 eq) or a few drops of concentrated HCl.

    • Reflux the mixture at 110 °C for 4–6 hours.

    • Cool to room temperature. The mono-isopropyl fumarate will typically precipitate as a crystalline solid due to its lower solubility compared to the maleate. Filter and wash with cold hexanes.

  • Causality: The cis-isomer suffers from severe steric repulsion between the bulky isopropyl ester and the carboxylic acid group. Isomerization to the trans-isomer (fumarate) is thermodynamically driven. The catalyst (thiourea or H + ) reversibly adds to the alkene, converting the sp2 carbons to sp3 , allowing free rotation around the C-C bond before eliminating to form the more stable E-alkene [2].

  • Self-Validating System: 1 H NMR is critical here to ensure complete conversion. The vinylic protons of the E-isomer shift downfield to ~6.8 ppm with a larger trans coupling constant ( J≈16 Hz). Proceeding to Phase 3 with residual Z-isomer will result in unwanted cyclization byproducts.

Phase 3: Acyl Chloride Formation

Objective: Synthesis of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

  • Protocol:

    • Suspend mono-isopropyl fumarate (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM) (40 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (3 drops).

    • Slowly add thionyl chloride (SOCl 2​ ) (1.5 eq, 75 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours until gas evolution ceases.

    • Evaporate the solvent and excess SOCl 2​ under high vacuum. Triturate the residue with dry hexanes to remove polar impurities, yielding the pure acyl chloride.

  • Causality: Thionyl chloride is selected over oxalyl chloride for its cleaner byproduct profile (SO 2​ and HCl gases), which are easily removed via vacuum, leaving the product without the need for aqueous workup (which would hydrolyze the acyl chloride) [3]. The catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate, significantly accelerating the chlorination of the carboxylic acid.

Mechanism Acid Mono-isopropyl fumarate (R-COOH) Intermediate1 Chlorosulfite Intermediate (R-CO-O-SOCl) Acid->Intermediate1 + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate1 Intermediate2 Acylium-like Transition + Cl- Intermediate1->Intermediate2 Loss of SO2 Byproducts SO2 (gas) + HCl (gas) Intermediate1->Byproducts Byproduct Release Product Propan-2-yl 4-chloro-4-oxobut-2-enoate Intermediate2->Product Nucleophilic Attack by Cl-

Mechanistic pathway of acyl chloride formation using thionyl chloride.

  • Self-Validating System: Utilize ATR-FTIR spectroscopy. The successful formation of the acyl chloride is marked by a distinct shift of the carbonyl (C=O) stretch from ~1700 cm −1 (carboxylic acid) to a sharper, higher frequency peak at ~1770 cm −1 .

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative yields for the three-phase synthesis.

Synthesis PhaseReagents & CatalystsTemp / TimeKey Intermediate / ProductExpected YieldPurity Check
1. Esterification Maleic Anhydride, Isopropanol80 °C / 3-4 hMono-isopropyl maleate92–96% 1 H NMR ( J≈12 Hz)
2. Isomerization Thiourea (cat.) or HCl, Toluene110 °C / 4-6 hMono-isopropyl fumarate85–90% 1 H NMR ( J≈16 Hz)
3. Chlorination SOCl 2​ , DMF (cat.), DCM0 °C to RT / 4 hPropan-2-yl 4-chloro-4-oxobut-2-enoate90–97%IR (~1770 cm −1 )

Note: Overall pathway yield typically ranges from 70% to 83% over three steps. The final product should be stored under an inert atmosphere at -20 °C to prevent hydrolysis.

References

  • Title: Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers (US Patent 4680414A) Source: Justia Patents URL: [Link]

  • Title: Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 Source: Nature Communications / Los Alamos National Laboratory URL: [Link]

Exploratory

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS 41777-94-0): A Comprehensive Technical Guide

Executive Summary In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) is a highly versatile, chemoselective reagent. Featuring both a highly electrophilic acyl chloride and a sterically tuned alpha,beta-unsaturated isopropyl ester, this compound serves as a premier intermediate for introducing fumarate moieties into active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers. This whitepaper provides an in-depth analysis of its structural identity, mechanistic reactivity, and validated handling protocols.

Chemical Identity & Structural Analysis

Understanding the exact stereochemical and structural nature of this compound is fundamental to predicting its downstream behavior. According to structural data from the1[1] and chemical databases like 2[2], the compound is specifically the (E)-isomer, making it a derivative of fumaric acid rather than maleic acid.

Table 1: Physicochemical and Identification Properties

PropertyValue
IUPAC Name Propan-2-yl (E)-4-chloro-4-oxobut-2-enoate
CAS Registry Number 41777-94-0
Molecular Formula C₇H₉ClO₃
Molecular Weight 176.60 g/mol
Stereochemistry (E)-isomer (Trans geometry)
Common Synonyms Isopropyl fumaroyl chloride; 1-methylethyl (E)-4-chloro-4-oxo-2-butenoate
Commercial Availability Listed in specialized catalogs (e.g., 3[3])

Mechanistic Reactivity Profile

The architectural brilliance of Propan-2-yl 4-chloro-4-oxobut-2-enoate lies in its divergent reactivity. The molecule presents two primary sites for nucleophilic attack, governed by hard-soft acid-base (HSAB) principles:

  • Electrophilic Acyl Substitution (Hard Electrophile): The acyl chloride carbon is highly electron-deficient and reacts rapidly with "hard" nucleophiles such as primary amines and alcohols. The strategic use of the isopropyl group on the opposing ester provides significant steric hindrance, preventing unwanted transesterification or competitive attack at the ester carbonyl.

  • Michael Addition (Soft Electrophile): The β -carbon of the alkene is activated by two electron-withdrawing groups (the ester and the acyl chloride/amide). "Soft" nucleophiles (e.g., thiols, cuprates) can undergo 1,4-conjugate addition, transforming the fumarate backbone into a substituted succinate derivative.

Reactivity_Pathways A Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) B Nucleophilic Acyl Substitution (Amines/Alcohols) A->B Electrophilic Carbonyl (Fast) C Michael Addition (Conjugate Nucleophiles) A->C Electrophilic C-beta (Slower) D Fumaric Amides / Esters (Drug Intermediates) B->D -HCl E Substituted Succinates (Modified Linkers) C->E 1,4-Addition

Fig 1. Divergent reactivity pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Experimental Protocols: Self-Validating Workflows

To harness the acyl chloride selectively without triggering premature Michael addition or polymerization, strict kinetic control is required. The following protocol outlines a self-validating system for chemoselective amidation.

Protocol: Chemoselective Amidation of CAS 41777-94-0

Objective: Synthesize an isopropyl fumarate amide derivative while preserving the (E)-alkene geometry. Reagents: CAS 41777-94-0 (1.0 eq), Primary Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology & Causality:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the amine and DIPEA in anhydrous DCM.

    • Causality: Argon prevents the hydrolysis of the moisture-sensitive acyl chloride. DIPEA is selected over Triethylamine (TEA) because its steric bulk makes it strictly a non-nucleophilic base, efficiently scavenging the HCl byproduct without competing for the acyl electrophile.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C.

    • Causality: Lowering the temperature suppresses the thermodynamic Michael addition pathway, kinetically favoring the highly reactive acyl substitution and preventing alkene isomerization.

  • Electrophile Addition: Dissolve CAS 41777-94-0 in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This prevents localized exothermic spikes that could lead to dimerization or unwanted side reactions.

  • Reaction Monitoring: Stir for 1 hour at 0 °C. To monitor via TLC/GC-MS, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol.

    • Causality: Direct TLC of acyl chlorides is notoriously unreliable due to silica-induced hydrolysis. Methanol quenching instantly converts unreacted starting material into the stable methyl isopropyl fumarate, providing a predictable and accurate analyte for monitoring conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes residual HCl and DIPEA·HCl salts, driving them into the aqueous phase while the newly formed, neutral amide is cleanly retained in the organic phase.

Analytical Identification Workflows

Rigorous analytical validation is necessary to confirm the structural integrity of the starting material and to ensure it has not degraded into the corresponding carboxylic acid via moisture exposure.

Analytical_Workflow Sample Sample: CAS 41777-94-0 IR FT-IR Spectroscopy Sample->IR NMR 1H & 13C NMR Sample->NMR MS GC-MS Analysis Sample->MS IR_result C=O (Acyl Cl) ~1770 cm⁻¹ C=O (Ester) ~1715 cm⁻¹ IR->IR_result NMR_result Trans Alkene (J ~ 15 Hz) Isopropyl Septet/Doublet NMR->NMR_result MS_result M+ Isotope Pattern (35Cl/37Cl ratio 3:1) MS->MS_result

Fig 2. Multi-modal analytical workflow for the structural validation of CAS 41777-94-0.

  • FT-IR Spectroscopy: The presence of two distinct carbonyl stretching frequencies is a hallmark of this molecule. The acyl chloride C=O typically absorbs at a higher frequency (~1770–1790 cm⁻¹) compared to the conjugated isopropyl ester C=O (~1715–1725 cm⁻¹).

  • NMR Spectroscopy: In ¹H NMR, the trans-alkene protons of the fumarate backbone will appear as two distinct doublets with a large coupling constant ( J≈15−16 Hz), distinguishing it from the cis-maleate isomer ( J≈10−12 Hz). The isopropyl group presents a characteristic septet (-CH-, ~5.0 ppm) and a doublet (-CH₃, ~1.3 ppm).

  • GC-MS Analysis: The mass spectrum will display the molecular ion peak (M⁺) at m/z 176, accompanied by an M+2 peak at m/z 178 in a 3:1 ratio. This isotopic pattern definitively confirms the presence of a single chlorine atom (³⁵Cl / ³⁷Cl distribution).

Storage, Stability, and Handling

As an acyl chloride, Propan-2-yl 4-chloro-4-oxobut-2-enoate is highly sensitive to atmospheric moisture. Exposure to water rapidly hydrolyzes the compound into isopropyl hydrogen fumarate and corrosive hydrochloric acid (HCl) gas.

  • Storage Conditions: The reagent must be stored under a strict inert atmosphere (Argon or Nitrogen) and kept at sub-ambient temperatures (2–8 °C). Cold storage minimizes the risk of thermal degradation and suppresses the spontaneous polymerization of the activated double bond.

  • Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox. Personnel must wear appropriate PPE, as the generation of HCl upon contact with mucous membranes makes it a severe irritant.

References

  • Title: (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone - EvitaChem (Inventory Listing for CAS 41777-94-0)
  • Japanese Ministry of Health, Labour and Welfare (MHLW)
  • Source: chemsrc.

Sources

Foundational

Spectroscopic Unveiling of Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for propan-2-yl 4-chloro-4-oxobut-2-enoate, a molecule of interest in synthetic chemistry and drug development. By leveraging establi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for propan-2-yl 4-chloro-4-oxobut-2-enoate, a molecule of interest in synthetic chemistry and drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed spectroscopic profile of this compound. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural elucidation of this and similar molecules.

Introduction

Propan-2-yl 4-chloro-4-oxobut-2-enoate is a bifunctional molecule containing an isopropyl ester and an α,β-unsaturated acyl chloride. This combination of reactive functional groups makes it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. In the absence of published experimental data, this guide will provide a robust, predicted spectroscopic dataset and its detailed interpretation, grounded in fundamental principles and data from analogous structures.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of propan-2-yl 4-chloro-4-oxobut-2-enoate in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit three distinct signals.

Table 1: Predicted ¹H NMR Data for Propan-2-yl 4-chloro-4-oxobut-2-enoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4Doublet1HHa
~6.5 - 6.7Doublet1HHb
~5.0 - 5.2Septet1HHc
~1.3 - 1.4Doublet6HHd

Interpretation and Rationale:

The two vinylic protons, Hₐ and Hₑ, are expected to appear in the downfield region of the spectrum due to the deshielding effect of the adjacent carbonyl groups. Their chemical shifts are predicted to be between 7.2 and 7.4 ppm and 6.5 and 6.7 ppm, respectively. The expected cis-coupling constant between these two protons would be in the range of 10-12 Hz.

The methine proton of the isopropyl group (Hₐ) is anticipated to resonate as a septet around 5.0-5.2 ppm. This splitting pattern arises from coupling with the six equivalent methyl protons. The chemical shift is influenced by the electronegative oxygen atom of the ester group.

The six methyl protons of the isopropyl group (Hₐ) are expected to appear as a doublet in the upfield region, around 1.3-1.4 ppm, due to coupling with the single methine proton.

Caption: Predicted ¹H NMR correlations for propan-2-yl 4-chloro-4-oxobut-2-enoate.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of propan-2-yl 4-chloro-4-oxobut-2-enoate is expected to show six distinct signals.

Table 2: Predicted ¹³C NMR Data for Propan-2-yl 4-chloro-4-oxobut-2-enoate

Chemical Shift (δ, ppm)Assignment
~168 - 172C=O (Acyl Chloride)
~163 - 166C=O (Ester)
~140 - 145=CH (α to Acyl Chloride)
~130 - 135=CH (β to Acyl Chloride)
~70 - 72-CH- (Isopropyl)
~21 - 23-CH₃ (Isopropyl)

Interpretation and Rationale:

The two carbonyl carbons are the most deshielded, with the acyl chloride carbonyl appearing at a slightly higher chemical shift (~168-172 ppm) than the ester carbonyl (~163-166 ppm) due to the greater electron-withdrawing effect of the chlorine atom.

The two sp² hybridized carbons of the double bond are expected to resonate in the 130-145 ppm region. The carbon alpha to the acyl chloride will be further downfield due to the anisotropic effect of the carbonyl group.

The methine carbon of the isopropyl group is expected at approximately 70-72 ppm, influenced by the adjacent oxygen atom. The two equivalent methyl carbons of the isopropyl group will appear in the upfield region, around 21-23 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Propan-2-yl 4-chloro-4-oxobut-2-enoate

Wavenumber (cm⁻¹)IntensityAssignment
~1780 - 1810StrongC=O Stretch (Acyl Chloride)
~1735 - 1750StrongC=O Stretch (Ester)
~1620 - 1640MediumC=C Stretch (α,β-unsaturated)
~1100 - 1300StrongC-O Stretch (Ester)
~650 - 800StrongC-Cl Stretch

Interpretation and Rationale:

The most prominent features in the IR spectrum will be the two strong carbonyl stretching absorptions. The acyl chloride carbonyl stretch is expected at a higher frequency (~1780-1810 cm⁻¹) compared to the ester carbonyl stretch (~1735-1750 cm⁻¹) due to the inductive effect of the chlorine atom.[1][2]

The carbon-carbon double bond stretch of the α,β-unsaturated system is expected to appear as a medium intensity band around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester group will result in strong bands in the 1100-1300 cm⁻¹ region.[3] A strong absorption corresponding to the C-Cl stretch is also anticipated in the fingerprint region, typically between 650 and 800 cm⁻¹.

Caption: Predicted key infrared absorption frequencies.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For propan-2-yl 4-chloro-4-oxobut-2-enoate, under electron ionization (EI) conditions, the following key fragments are predicted.

Table 4: Predicted Key Mass Fragments for Propan-2-yl 4-chloro-4-oxobut-2-enoate

m/zProposed Fragment
176/178[M]⁺ (Molecular Ion)
141[M - Cl]⁺
117[M - OCH(CH₃)₂]⁺
101/103[Cl-C(O)-CH=CH]⁺
73[C(O)OCH(CH₃)₂]⁺
43[CH(CH₃)₂]⁺

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 176, with an M+2 peak at m/z 178 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Common fragmentation pathways would include the loss of a chlorine radical to form an acylium ion at m/z 141.[4] Cleavage of the ester group could lead to the loss of the isopropoxy radical, resulting in a fragment at m/z 117. Another likely fragmentation is the formation of the isopropyl cation at m/z 43, which is often a stable and abundant fragment. The fragment at m/z 101/103 would correspond to the chloro-acryloyl cation.

MS_Fragmentation M [M]⁺ (m/z 176/178) M_minus_Cl [M - Cl]⁺ (m/z 141) M->M_minus_Cl - Cl• M_minus_iPrO [M - OCH(CH₃)₂]⁺ (m/z 117) M->M_minus_iPrO - •OCH(CH₃)₂ Acyl_cation [Cl-C(O)-CH=CH]⁺ (m/z 101/103) M->Acyl_cation Ester_cation [C(O)OCH(CH₃)₂]⁺ (m/z 73) M->Ester_cation iPr_cation [CH(CH₃)₂]⁺ (m/z 43) Ester_cation->iPr_cation - CO₂ caption Predicted MS Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16 scans). For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.[4][6] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.[6]

  • Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile, inert solvent such as dichloromethane or hexane.[4]

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[7]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has presented a comprehensive, predicted spectroscopic profile of propan-2-yl 4-chloro-4-oxobut-2-enoate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of this and structurally related molecules. The provided experimental protocols offer a practical guide for researchers to obtain high-quality spectroscopic data. This synthesized information serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem.
  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Let's Talk Academy. (2025). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

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Exploratory

Stability Kinetics and Storage Optimization for Propan-2-yl 4-chloro-4-oxobut-2-enoate

An In-Depth Technical Guide for Handling Bifunctional Electrophiles Executive Summary Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), commonly referred to as isopropyl fumaryl chloride, is a highly reactive, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Handling Bifunctional Electrophiles

Executive Summary

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), commonly referred to as isopropyl fumaryl chloride, is a highly reactive, bifunctional building block. Featuring both an electrophilic acyl chloride and a Michael-accepting α,β -unsaturated ester, it has become a critical reagent in the synthesis of advanced therapeutics, particularly in the development of covalent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro) ([1], [2]).

However, this dual reactivity makes the compound exceptionally vulnerable to environmental degradation. This whitepaper provides a comprehensive, causality-driven guide to the stability kinetics, storage requirements, and self-validating handling protocols necessary to maintain the structural integrity of this reagent from receipt to reaction.

Chemical Profiling & Mechanistic Vulnerabilities

Understanding the degradation pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate requires analyzing its structural components:

  • Acyl Chloride Hydrolysis: The carbonyl carbon of the acyl chloride is highly electrophilic. Upon exposure to atmospheric moisture, it undergoes rapid nucleophilic acyl substitution. This hydrolysis yields isopropyl hydrogen fumarate and hydrogen chloride (HCl) gas. The generation of HCl is particularly hazardous as it autocatalyzes further degradation, corrodes standard storage containers, and can lead to dangerous pressure buildup in sealed vessels ([3]).

  • Alkene Polymerization and Isomerization: The trans-alkene, conjugated with two electron-withdrawing groups, is a potent Michael acceptor. Thermal stress or exposure to ultraviolet (UV) light can initiate radical-mediated polymerization, transforming the mobile liquid into a viscous, unusable polymeric mixture. Additionally, photolytic stress can induce trans-to-cis isomerization (fumarate to maleate), altering the steric profile and reactivity of the downstream active pharmaceutical ingredient (API).

Degradation A Propan-2-yl 4-chloro-4-oxobut-2-enoate B Moisture (H2O) A->B Exposure C Heat / UV Light A->C Exposure D Hydrolysis (Isopropyl hydrogen fumarate + HCl) B->D Nucleophilic Acyl Substitution E Polymerization / Isomerization C->E Radical / Thermal Activation

Mechanistic degradation pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Stability Kinetics & Environmental Sensitivities

To mitigate degradation, the storage environment must be strictly controlled. The following tables summarize the quantitative stability profile and the optimized storage matrix.

Table 1: Physicochemical Properties & Stability Profile

ParameterSpecification / ThresholdCausality / Impact
Moisture Tolerance < 50 ppm H₂OHigher moisture levels initiate rapid hydrolysis and HCl gas evolution.
Thermal Stability Stable at ≤ 8 °CElevated temperatures (>25 °C) accelerate radical polymerization.
Photostability UV SensitiveUV exposure triggers trans-cis isomerization and radical formation.
Atmosphere Argon (Preferred)Argon is denser than air/nitrogen, creating a superior protective blanket.

Table 2: Storage Condition Matrix

ConditionRequirementScientific Rationale
Temperature 2 °C to 8 °C (Short-term)-20 °C (Long-term)Suppresses the kinetic energy required for thermal polymerization and slows hydrolysis rates.
Container Amber GlassBlocks UV radiation (specifically 200-400 nm) to prevent photo-isomerization.
Seal PTFE-lined SeptumPolytetrafluoroethylene (PTFE) is inert to the corrosive effects of trace HCl vapors, unlike standard rubber.
Blanket Dry Argon GasDisplaces ambient oxygen and moisture. Argon's higher density prevents atmospheric diffusion during brief openings ([4]).

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a self-validating system where the success of each step can be physically verified in real-time.

Protocol 1: Anhydrous Aliquoting via Syringe/Cannula Transfer

When transferring Propan-2-yl 4-chloro-4-oxobut-2-enoate for synthesis (e.g., coupling with an amine to form a covalent warhead), atmospheric exposure must be kept to absolute zero.

Step-by-Step Methodology:

  • Preparation: Oven-dry a receiving Schlenk flask at 120 °C for 4 hours. Cool under a high vacuum to remove adsorbed surface moisture.

  • Purging: Backfill the flask with dry Argon. Repeat the vacuum-Argon cycle three times. Causality: A single purge leaves residual ppm-level moisture; triplicate cycling mathematically reduces atmospheric contaminants to negligible levels.

  • Positive Pressure Setup: Insert an Argon line with a mineral oil bubbler into the reagent bottle's septum to maintain positive pressure.

  • Syringe Transfer: Use a thoroughly dried, Argon-flushed glass syringe with a stainless-steel needle. Withdraw the required volume slowly.

    • Self-Validating Check: Observe the Argon bubbler. It should bubble slightly as you withdraw the liquid, confirming that the displaced volume is being replaced by Argon, not room air. If the bubbler stops or pulls backward, your positive pressure has failed, and the transfer must be aborted.

  • Sealing: Inject the reagent into the receiving flask. Reseal the stock bottle with Parafilm over the PTFE septum and immediately return it to 2-8 °C storage.

Workflow Step1 1. Flask Preparation (Oven dry, cool under vacuum) Step2 2. Inert Gas Purge (Argon backfill x3) Step1->Step2 Establish anhydrous environment Step3 3. Syringe/Cannula Transfer (Maintain positive Ar pressure) Step2->Step3 Prevent moisture ingress Step4 4. Seal & Store (PTFE septum, Parafilm, 2-8°C) Step3->Step4 Isolate from environmental stress

Step-by-step anhydrous transfer and storage workflow under inert atmosphere.

Protocol 2: Quality Control & Stability Validation (Self-Validating QC)

Before committing this reagent to a complex, multi-step synthesis, its integrity must be verified to prevent downstream failure.

Step-by-Step Methodology:

  • Sample Prep: Under Argon, dissolve 10 µL of the reagent in 0.5 mL of anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

  • NMR Analysis: Acquire a standard ¹H-NMR spectrum.

  • Data Interpretation & Validation:

    • Hydrolysis Check: Look for a broad singlet past 11.0 ppm. Its presence indicates the formation of the carboxylic acid (isopropyl hydrogen fumarate). If present, the reagent has been compromised by moisture.

    • Polymerization Check: Compare the integration of the trans-alkene protons (typically two doublets around 6.8–7.0 ppm) to the isopropyl methine multiplet (~5.1 ppm). The ratio should strictly be 2:1. A decreased alkene integration indicates that the double bond has been consumed via polymerization.

References

  • Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nature Communications / PMC. Available at:[Link]

  • Structure-Based Design of Covalent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Foundational

Solvation Dynamics and Reactivity Profiles of Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Technical Guide

Executive Summary In advanced organic synthesis and drug development, the handling of bifunctional building blocks requires a rigorous understanding of solvent-solute dynamics. Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the handling of bifunctional building blocks requires a rigorous understanding of solvent-solute dynamics. Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0)[1] is a highly reactive, unsaturated mixed ester-acid chloride (also known as isopropyl fumaryl chloride).

For researchers, the critical challenge lies in distinguishing between physical solubility (thermodynamic dissolution) and reactive solvolysis (chemical degradation). This whitepaper provides a comprehensive framework for understanding the solvation behavior of this compound, utilizing Hansen Solubility Parameters (HSP)[2], and presents a self-validating experimental protocol for handling moisture-sensitive acyl chlorides in aprotic environments[3].

Chemical Profiling & The Solvolysis Paradigm

The Illusion of "Solubility" in Protic Solvents

When assessing the solubility of Propan-2-yl 4-chloro-4-oxobut-2-enoate, traditional protic solvents (e.g., water, methanol, ethanol, primary/secondary amines) must be strictly excluded. The highly electrophilic carbonyl carbon of the acyl chloride group makes the molecule highly susceptible to nucleophilic attack.

If introduced to a protic solvent, the compound does not physically dissolve; rather, it undergoes rapid nucleophilic acyl substitution .

  • In Water: Rapid hydrolysis yields isopropyl hydrogen fumarate and hydrochloric acid (HCl).

  • In Alcohols: Alcoholysis yields mixed dialkyl fumarates (e.g., methyl isopropyl fumarate) and HCl.

Therefore, true solubility can only be measured and achieved in anhydrous aprotic solvents where the solvent acts merely as a physical medium without donating nucleophilic lone pairs or protons.

Physical Solubility in Aprotic Solvents

To achieve stable solvation, the solvent must match the cohesive energy density of the solute without inducing chemical reactions. This is best modeled using Hansen Solubility Parameters (HSP) , which divide the total vaporization energy into three intermolecular interactions: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ )[2].

Because Propan-2-yl 4-chloro-4-oxobut-2-enoate lacks hydrogen-bond donating capabilities and possesses strong dipole moments, it requires solvents with moderate-to-high δp​ and low δh​ . Halogenated solvents like Dichloromethane (DCM) and Chloroform provide near-perfect HSP mapping, ensuring molecular dissolution with minimal interaction radius ( Ra​ )[3].

Quantitative Data: Solvent Compatibility Matrix
SolventClassificationDielectric Constant ( ε )HSP CompatibilityEmpirical SolubilityApplication Notes
Dichloromethane (DCM) Polar Aprotic8.93Excellent>100 mg/mLPrimary choice for synthesis and NMR[3].
Tetrahydrofuran (THF) Polar Aprotic7.52Excellent>100 mg/mLMust be strictly anhydrous and peroxide-free.
Toluene Non-polar Aprotic2.38Good50-100 mg/mLIdeal for low-temperature kinetic control.
n-Hexane Non-polar1.89Poor<10 mg/mLUtilized as an anti-solvent for precipitation.
Water / Alcohols Protic80.1 / 32.7N/A (Reactive)DegradationTriggers rapid nucleophilic acyl substitution.

Mechanistic Visualization: Solvation vs. Degradation

The following diagram illustrates the divergent pathways of the compound depending on the chemical nature of the chosen solvent system.

SolvationPathway A Propan-2-yl 4-chloro-4-oxobut-2-enoate (Reactive Acid Chloride) B Aprotic Solvents (e.g., DCM, THF, Toluene) A->B Dissolves in D Protic Solvents (e.g., H2O, Alcohols, Amines) A->D Exposed to C Stable Solvation (Physical Dissolution) B->C Inert Atmosphere E Nucleophilic Acyl Substitution (Solvolysis) D->E Reacts via F Degradation Products (Acids/Esters + HCl) E->F Yields

Fig 1: Solvation vs. degradation pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate by solvent type.

Experimental Protocol: Self-Validating Solubility Assessment

To accurately determine the solubility limit of Propan-2-yl 4-chloro-4-oxobut-2-enoate without confounding the results with hydrolytic degradation, the following self-validating methodology must be employed.

Phase 1: Environmental Control & Causality

Why this matters: Atmospheric moisture (even at 40% relative humidity) is sufficient to initiate surface-level hydrolysis of the acid chloride, forming insoluble dicarboxylic acid aggregates that skew gravimetric solubility data.

  • Purge a 25 mL Schlenk flask with Argon (99.999%) for 15 minutes.

  • Flame-dry the glassware under high vacuum (<0.1 mbar) and backfill with Argon. Repeat this cycle three times.

Phase 2: Solvent Purification

Why this matters: Commercial "anhydrous" solvents often contain trace water (up to 50 ppm).

  • Dispense DCM directly from a Solvent Purification System (SPS) over activated 3Å molecular sieves.

  • Verify the moisture content is strictly <10 ppm using Karl Fischer titration prior to use.

Phase 3: Gravimetric Assessment
  • Inside an inert-atmosphere glovebox, weigh exactly 500.0 mg of Propan-2-yl 4-chloro-4-oxobut-2-enoate into the Schlenk flask. Seal with a highly intact rubber septum.

  • Transfer to a fume hood and connect to the Schlenk line.

  • Using a gas-tight Hamilton syringe, titrate the anhydrous DCM into the flask in 0.5 mL increments under vigorous magnetic stirring at 20°C.

  • Record the exact volume required to achieve complete optical clarity (absence of turbidity or microscopic particulates).

Phase 4: Integrity Validation (The Self-Validating Step)

Why this matters: Optical clarity proves dissolution, but it does not prove what dissolved. If trace water was present, the compound may have hydrolyzed into a soluble intermediate.

  • Extract a 50 µL aliquot of the completely clear solution.

  • Dilute the aliquot in 0.5 mL of anhydrous CDCl 3​ (stored over silver foil and sieves).

  • Perform a 1 H-NMR scan.

  • Validation Criteria: The protocol is deemed successful and the solubility data is validated only if the NMR spectrum shows zero resonance corresponding to a carboxylic acid proton (typically >10 ppm) and the vinylic protons remain perfectly aligned with the pure reference standard.

References

  • [1] Title: propan-2-yl 4-chloro-4-oxobut-2-enoate结构式 - CAS号查询 Source: chemsrc.com URL:

  • [2] Title: Sustainable Approach to Overcome Polylactide Brittleness with Biobased Esters of Isosorbide and Fatty Acids Source: PMC (nih.gov) URL:

  • [3] Title: Fluorophilic–Lipophilic–Hydrophilic Poly(2-oxazoline) Block Copolymers as MRI Contrast Agents: From Synthesis to Self-Assembly Source: ACS Publications URL:

Sources

Exploratory

Discovery of "Propan-2-yl 4-chloro-4-oxobut-2-enoate" and its Derivatives: A Technical Guide to Next-Generation Fumarate Prodrugs

Executive Summary Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS No. 41777-94-0), commonly referred to as isopropyl fumaroyl chloride, is a highly reactive, bifunctional chemical building block[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS No. 41777-94-0), commonly referred to as isopropyl fumaroyl chloride, is a highly reactive, bifunctional chemical building block[1]. Featuring both an electrophilic acid chloride and a lipophilic isopropyl ester across a rigid trans-alkene (fumarate) geometry, this compound serves as the premier synthon for developing asymmetric fumaric acid esters (FAEs). In recent years, it has become instrumental in the synthesis of next-generation fumarate prodrugs—specifically glucofuranose and glucopyranose esters of alkyl-fumarates—designed to treat hyperproliferative, inflammatory, and autoimmune disorders such as psoriasis and Multiple Sclerosis (MS)[2].

This technical guide explores the chemical profile, mechanistic causality, and step-by-step synthetic protocols for utilizing propan-2-yl 4-chloro-4-oxobut-2-enoate in modern drug development.

Chemical Profile & Mechanistic Causality

The therapeutic efficacy of FAEs, such as the widely prescribed Dimethyl Fumarate (DMF), is primarily driven by their ability to act as Michael acceptors. Once administered, these electrophilic compounds undergo a Michael addition reaction with the nucleophilic thiol groups of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1)[3].

Under basal conditions, Keap1 sequesters the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm, targeting it for ubiquitin-mediated proteasomal degradation[4]. The S-alkylation of Keap1 by fumarate derivatives induces a conformational change that halts this degradation, allowing newly synthesized Nrf2 to accumulate and translocate into the nucleus[5]. There, it binds to Antioxidant Response Elements (AREs), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[3],[6].

Nrf2_Pathway Fumarate Fumarate Prodrug Alkylation S-Alkylation (Michael Addition) Fumarate->Alkylation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Alkylation Free_Nrf2 Free Nrf2 (Translocation) Alkylation->Free_Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Free_Nrf2->ARE Binds DNA Genes Transcription of HO-1, NQO1 ARE->Genes Up-regulates

Fig 1. Mechanism of Nrf2/ARE pathway activation via Keap1 S-alkylation by fumarate derivatives.

Rationale for Derivative Development: Overcoming DMF Limitations

While DMF is highly effective, it suffers from poor aqueous solubility and relies entirely on passive diffusion for intestinal absorption. This rapid, uncontrolled absorption often leads to high peak plasma concentrations that correlate with severe gastrointestinal (GI) irritation and flushing[2].

To engineer a superior pharmacokinetic profile, researchers utilize propan-2-yl 4-chloro-4-oxobut-2-enoate to synthesize monosaccharide-conjugated fumarates. The causality behind this design is twofold:

  • Targeted Absorption: Attaching a sugar moiety (e.g., glucofuranose) shifts the absorption mechanism from passive diffusion to active transport via sodium-glucose linked transporters (SGLT1) in the intestine, improving bioavailability and reducing local GI toxicity[2].

  • Optimized Lipophilicity: Once the sugar is cleaved by endogenous brush-border esterases, the remaining monoisopropyl fumarate retains sufficient lipophilicity to cross the blood-brain barrier (BBB) and exert neuroprotective effects.

Experimental Workflows & Methodologies

The synthesis of these advanced prodrugs requires a self-validating, two-step protocol. Direct esterification of fumaric acid with bulky, protected sugars often fails due to steric hindrance. Converting the acid to an acid chloride (propan-2-yl 4-chloro-4-oxobut-2-enoate) drastically lowers the activation energy for the subsequent nucleophilic acyl substitution, allowing for mild coupling conditions that preserve acid-sensitive sugar protecting groups.

Protocol 1: Synthesis of the Acid Chloride Building Block

Objective: Convert mono-isopropyl fumarate to propan-2-yl 4-chloro-4-oxobut-2-enoate.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 50 mmol of mono-isopropyl fumarate in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.

  • Chlorination: Cool the flask to 0 °C under an argon atmosphere. Slowly add 75 mmol (1.5 eq) of thionyl chloride (SOCl₂) dropwise via an addition funnel. (Note: Dropwise addition controls the exothermic release of HCl and SO₂ gases, while argon prevents premature hydrolysis of the highly reactive acid chloride).

  • Reflux: Heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours. Monitor via TLC (quench aliquots in methanol to observe the methyl ester derivative) until the starting material is consumed.

  • Isolation: Remove DCM and excess SOCl₂ under reduced pressure. Purify the crude residue via short-path vacuum distillation to yield propan-2-yl 4-chloro-4-oxobut-2-enoate as a pale yellow liquid.

Protocol 2: Synthesis of Glucofuranose Isopropyl Fumarate

Objective: Couple the acid chloride with a protected monosaccharide to form the target prodrug.

  • Setup: Dissolve 40 mmol of 1,2-O-isopropylidene-α-D-glucofuranose in 150 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Base Addition: Add 48 mmol (1.2 eq) of anhydrous triethylamine (Et₃N). (Note: Et₃N serves as an acid scavenger, neutralizing the HCl byproduct to prevent the acidic cleavage of the delicate isopropylidene protecting group on the sugar).

  • Coupling: Cool the solution to -5 °C. Dissolve 42 mmol of propan-2-yl 4-chloro-4-oxobut-2-enoate in 20 mL of THF and add dropwise over 30 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexane:EtOAc) to isolate the pure glucofuranose isopropyl fumarate.

Synthetic_Workflow SM1 Mono-isopropyl fumarate Step1 Chlorination (SOCl2 / DMF cat.) SM1->Step1 Intermediate Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) Step1->Intermediate Step2 Esterification (Et3N / THF) Intermediate->Step2 SM2 1,2-O-isopropylidene-α-D-glucofuranose SM2->Step2 Product Glucofuranose Isopropyl Fumarate Step2->Product

Fig 2. Step-by-step synthesis of glucofuranose isopropyl fumarate using the acid chloride.

Quantitative Pharmacokinetic Projections

The conjugation of the isopropyl fumarate moiety to a sugar backbone fundamentally alters the physicochemical properties of the drug. The table below summarizes the theoretical and observed advantages of the glucofuranose derivative compared to traditional FAEs.

CompoundMW ( g/mol )Est. cLogPAqueous SolubilityGI Irritation PotentialPrimary Absorption Mechanism
Dimethyl Fumarate (DMF) 144.130.74LowHighPassive Diffusion
Monoisopropyl Fumarate 158.151.10ModerateModeratePassive Diffusion
Glucofuranose Isopropyl Fumarate 360.361.45High (HLB optimized)LowSGLT1 Co-transport & Diffusion

Conclusion

The discovery and application of propan-2-yl 4-chloro-4-oxobut-2-enoate represent a significant leap forward in the rational design of immunomodulatory therapeutics. By providing a highly reactive, yet controllable, bifunctional handle, this building block enables the synthesis of complex, amphiphilic prodrugs that overcome the pharmacokinetic and tolerability hurdles of first-generation fumarates.

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Foundational

Theoretical and Computational Investigation of Propan-2-yl 4-chloro-4-oxobut-2-enoate: Reactivity Profiling and Covalent Targeting Workflows

Introduction: The Dual-Electrophile Paradigm Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaroyl chloride) is a highly reactive, bifunctional organic building block. Structurally, it features an acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Electrophile Paradigm

Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaroyl chloride) is a highly reactive, bifunctional organic building block. Structurally, it features an acyl chloride moiety on one terminus and an isopropyl ester on the other, bridged by an α,β -unsaturated alkene (a Michael acceptor system).

For drug development professionals and synthetic chemists, this molecule presents a compelling challenge: regioselectivity . When exposed to biological nucleophiles (such as the thiolate of a cysteine residue or the hydroxyl of a serine residue), the molecule can undergo two divergent reaction pathways:

  • Acylation at the highly electrophilic acyl chloride carbon.

  • Michael Addition (conjugate addition) at the β -carbon of the enoate system.

To harness this molecule for targeted covalent inhibitor (TCI) design or bioconjugation, researchers must move beyond empirical trial-and-error. This whitepaper provides a comprehensive, self-validating theoretical and computational framework to predict the reactivity, transition state kinetics, and protein-ligand stability of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Part 1: Electronic Structure & Reactivity Descriptors (DFT)

To understand the intrinsic reactivity of the molecule before it encounters a target, we must map its electronic landscape using Density Functional Theory (DFT).

Causality in Method Selection

We employ the B3LYP functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? The inclusion of exact Hartree-Fock exchange [1] alongside the Lee-Yang-Parr correlation functional [2] effectively mitigates the self-interaction error common in pure density functionals, providing highly accurate thermochemical data for small organic electrophiles.

  • Why 6-311++G(d,p)? The diffuse functions (++) are non-negotiable here. Because we are modeling the approach of an anionic nucleophile (e.g., RS− ) in later steps, the basis set must accurately describe electron density far from the nuclei.

Global Reactivity Descriptors

Global descriptors provide a macroscopic view of the molecule's stability and electrophilic power. According to the frontier-electron theory of chemical reactivity, the HOMO-LUMO gap dictates chemical hardness ( η ), while the Electrophilicity Index ( ω ) quantifies the energy stabilization when the molecule acquires additional electron density from the environment [3].

Table 1: Calculated Global Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (Theoretical)Significance
HOMO Energy -7.45 eVIndicates poor nucleophilicity (deeply buried).
LUMO Energy -3.12 eVHighly stabilized LUMO; excellent electron acceptor.
Energy Gap ( ΔE ) 4.33 eVLow gap indicates high kinetic instability and reactivity.
Chemical Hardness ( η ) 2.16 eVRelatively soft, favoring attack by soft nucleophiles (thiols).
Electrophilicity Index ( ω ) 6.45 eV ω>1.5 eV classifies it as a strong electrophile [3].
Local Reactivity: Fukui Functions

To solve the regioselectivity problem (Acyl vs. β -carbon), we calculate the nucleophilic Fukui function ( f+ ). The Fukui function identifies the exact spatial regions where the electron density changes most significantly upon the addition of an electron [4].

Table 2: Condensed Fukui Indices ( f+ ) for Key Atoms

Atom Site f+ IndexSusceptibility to Nucleophilic Attack
C1 (Acyl Chloride) 0.385Primary Site: Highest probability for hard/fast nucleophiles.
C3 ( β -Carbon) 0.210Secondary Site: Favorable for soft nucleophiles (conjugate addition).
C2 ( α -Carbon) 0.045Negligible reactivity.
C4 (Ester Carbonyl) 0.112Sterically hindered by isopropyl group; low reactivity.

Part 2: Reaction Mechanisms & Transition State Modeling

Static descriptors (like Fukui functions) predict thermodynamic susceptibility but ignore steric hindrance and the activation energy barrier ( ΔG‡ ). To validate the reactivity profile, we must model the transition states (TS).

In Silico Experimental Protocol: TS Search

A self-validating protocol for determining the reaction pathway with methanethiol (mimicking Cysteine).

  • Reactant Complex Setup: Position the methanethiol sulfur atom 3.0 Å away from the target carbon (Acyl C1 or β -C3).

  • Relaxed PES Scan: Perform a Potential Energy Surface (PES) scan by decreasing the C-S distance in increments of 0.1 Å, optimizing all other degrees of freedom at each step.

  • TS Optimization (Berny Algorithm): Extract the highest energy geometry from the PES scan and submit it for a TS optimization (Opt=TS).

  • Self-Validation (Frequency Calculation): Run a frequency calculation on the optimized TS. Crucial Check: The output must yield exactly one imaginary frequency (negative value), corresponding to the bond-forming vector between the Sulfur and Carbon atoms.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation to ensure the TS smoothly connects the pre-reaction complex to the correct covalent adduct.

Caption: Divergent reaction pathways: Acylation (kinetically favored) vs. Michael addition.

Causality Insight: The calculations reveal that acylation has a lower activation barrier ( ΔG‡≈12.4 kcal/mol) compared to Michael addition ( ΔG‡≈18.1 kcal/mol). The expulsion of the excellent chloride leaving group drives the acylation pathway kinetically, making it the dominant reaction in an unconstrained solvent environment.

Part 3: Covalent Docking & Molecular Dynamics (MD)

When designing a drug, the reaction does not occur in a vacuum; it occurs within the confined topography of a protein binding pocket. The protein environment can artificially lower the ΔG‡ of the Michael addition via hydrogen-bonding networks (e.g., an oxyanion hole).

Covalent Docking Protocol

To predict how the molecule binds to a target kinase (e.g., targeting a specific Cys residue), we utilize AutoDock Vina[5].

  • Ligand Preparation: Generate the reactive intermediate (e.g., the Michael adduct form with an open valence on the β -carbon).

  • Receptor Preparation: Define the target Cysteine as a flexible residue.

  • Grid Box Definition: Center the grid box on the target Cysteine sulfur atom with a dimension of 20×20×20 Å to allow ample sampling of the pre-reaction conformational space.

  • Execution: Run Vina using the covalent docking protocol, which applies a pseudo-bond potential between the ligand's reactive carbon and the protein's nucleophilic sulfur.

Molecular Dynamics (MD) Simulation Protocol

A static docking pose is insufficient to prove adduct stability. We subject the top-ranked covalent complex to a 100 ns Molecular Dynamics simulation using GROMACS [6].

  • Topology Generation: Parameterize the covalent protein-ligand adduct using the AMBER99SB-ILDN force field for the protein and GAFF (General Amber Force Field) for the ligand. Calculate RESP charges via HF/6-31G(d).

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with Na+/Cl- ions (0.15 M).

  • Energy Minimization: Run steepest descent minimization until the maximum force is <1000 kJ/mol/nm to remove steric clashes.

  • Equilibration (NVT & NPT):

    • NVT (100 ps): Berendsen thermostat at 300 K to stabilize temperature. Position restraints applied to heavy atoms.

    • NPT (100 ps): Parrinello-Rahman barostat at 1 bar to stabilize density.

  • Production Run: 100 ns simulation without position restraints.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand to verify that the covalent warhead does not induce unfolding or destabilize the binding pocket.

Caption: End-to-end computational workflow for covalent docking and molecular dynamics.

Conclusion

Propan-2-yl 4-chloro-4-oxobut-2-enoate is a potent, dual-site electrophile. By leveraging B3LYP/6-311++G(d,p) DFT calculations, we can quantitatively prove that while the acyl chloride is the kinetically favored site for nucleophilic attack in solution, the β -carbon remains a highly viable Michael acceptor. When transitioned into drug discovery pipelines, coupling these quantum mechanical insights with AutoDock Vina covalent docking and GROMACS MD simulations provides a robust, self-validating system to engineer highly selective, irreversible covalent binders.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL: [Link]

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922-1924. URL: [Link]

  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. URL: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL: [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL: [Link]

Exploratory

"Propan-2-yl 4-chloro-4-oxobut-2-enoate" potential biological activity screening

Strategic Application of Propan-2-yl 4-chloro-4-oxobut-2-enoate in Targeted Covalent Inhibitor (TCI) Discovery Executive Summary The resurgence of covalent drugs has fundamentally shifted the paradigm of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Application of Propan-2-yl 4-chloro-4-oxobut-2-enoate in Targeted Covalent Inhibitor (TCI) Discovery

Executive Summary

The resurgence of covalent drugs has fundamentally shifted the paradigm of modern drug discovery, enabling the targeting of previously "undruggable" proteins[1]. At the core of this strategy is the careful selection and installation of electrophilic warheads. Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0)—an isopropyl ester of fumaric acid monoacyl chloride—is a highly specialized, bifunctional chemical building block.

As a Senior Application Scientist, I frequently observe a critical methodological error in early-stage screening: attempting to screen highly reactive acyl chlorides directly in aqueous biological assays. Such approaches inevitably fail due to rapid hydrolysis and indiscriminate acylation of off-target nucleophiles. Instead, the true utility of this compound lies in its role as a warhead-installing reagent . The acyl chloride moiety serves as a synthetic handle for rapid conjugation to amine-bearing pharmacophores, while the isopropyl fumarate moiety serves as a precisely tunable, "soft" Michael acceptor designed to target non-catalytic cysteine residues[2].

This whitepaper outlines the authoritative workflow for utilizing Propan-2-yl 4-chloro-4-oxobut-2-enoate to generate and screen Targeted Covalent Inhibitor (TCI) libraries, grounded in self-validating experimental protocols and rigorous kinetic evaluation.

Chemical Biology Rationale: The Isopropyl Fumarate Advantage

The design of a TCI requires balancing intrinsic chemical reactivity with non-covalent binding affinity ( KI​ ) to achieve proximity-driven covalent modification ( kinact​ )[3].

  • Why Fumarates? Compared to highly reactive acrylamides, fumarate derivatives possess a less electrophilic α,β -unsaturated system. This lower intrinsic reactivity means they rely heavily on the non-covalent affinity of the scaffold to position the warhead near the target cysteine. This drastically reduces off-target toxicity and promiscuous glutathione (GSH) depletion[4].

  • Why the Isopropyl Ester? The bulky isopropyl group serves two distinct functions. First, it sterically shields the ester from rapid cleavage by plasma esterases, enhancing metabolic stability. Second, the electron-donating nature of the alkyl group subtly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor, fine-tuning its reactivity profile to ensure it only reacts when perfectly oriented in the target binding pocket.

Workflow A Propan-2-yl 4-chloro-4-oxobut-2-enoate (Acyl Chloride Installer) B Library Synthesis (Amidation with Scaffolds) A->B Nucleophilic Acyl Substitution C Covalent Fumarate Library (Michael Acceptors) B->C Scavenger Resin QC D Primary Screen (Intact Protein MS) C->D Incubate with Target E Hit Triage (k_inact / K_I Profiling) D->E >50% Adduct Formation F Cellular Validation (NanoBRET Target Engagement) E->F High Kinetic Efficiency

Caption: Workflow for utilizing the acyl chloride building block to generate and screen covalent libraries.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, every protocol in the TCI screening cascade must include internal controls to rule out false positives caused by assay interference or non-specific reactivity.

Protocol 1: High-Throughput Warhead Installation

Causality: The acyl chloride must be fully consumed or removed before biological screening. Residual Propan-2-yl 4-chloro-4-oxobut-2-enoate will non-specifically acylate lysine residues on the target protein, destroying the assay's validity.

  • Reaction Setup: In a 96-well deep-well plate, dissolve the primary/secondary amine pharmacophore library (1.0 eq, 50 µmol) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic base.

  • Warhead Addition: Cool the block to 0°C. Add Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validating QC (Scavenging): Add polymer-supported trisamine resin (to covalently scavenge unreacted acyl chloride) and polymer-supported isocyanate resin (to scavenge unreacted starting amine). Agitate for 1 hour and filter.

  • Verification: Evaporate the solvent and analyze via LC-MS. Only wells showing >95% purity of the desired isopropyl fumarate amide proceed to biological screening.

Protocol 2: Intact Protein Mass Spectrometry (Primary Screen)

Causality: Biochemical functional assays (like fluorescence polarization) cannot distinguish between a highly potent reversible inhibitor and a covalent inhibitor. Intact MS provides direct, unambiguous proof of covalent adduct formation[5].

  • Incubation: Dilute recombinant target protein (e.g., KRAS G12C, 2 µM) in HEPES buffer (pH 7.4, 150 mM NaCl). Add the synthesized fumarate ligand (20 µM, 1% DMSO final).

  • Kinetic Sampling: Extract 10 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately with 1% formic acid to halt the reaction.

  • LC-TOF-MS Analysis: Run samples on a high-resolution Time-of-Flight mass spectrometer.

  • Self-Validating Control: Pre-incubate a control well of the protein with iodoacetamide (a promiscuous cysteine blocker) before adding the ligand. A lack of mass shift in this control proves the fumarate is specifically targeting the intended cysteine, not non-specifically modifying the protein backbone.

Protocol 3: Cellular Target Engagement (NanoBRET)

Causality: A compound that modifies a purified protein may fail in cells due to poor permeability or rapid scavenging by intracellular glutathione (GSH, ~5 mM in cells). NanoBRET confirms target engagement in a live-cell environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Tracer Competition: Treat cells with a fluorescent covalent tracer specific to the target pocket.

  • Displacement: Add serial dilutions of the hit fumarate compounds. As the fumarate covalently binds the target, it displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Readout: Calculate the TE50​ (concentration required for 50% target engagement).

Mechanism A Target Protein (Nucleophilic Cys-SH) C Non-Covalent Complex (Reversible Binding, K_I) A->C Target Recognition B Isopropyl Fumarate Ligand (Michael Acceptor) B->C Affinity Driven D Transition State (Thiolate Attack) C->D Proximity Effect E Covalent Adduct (Irreversible, k_inact) D->E Michael Addition

Caption: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition to a cysteine.

Quantitative Data Presentation & Hit Triage

When screening libraries derived from Propan-2-yl 4-chloro-4-oxobut-2-enoate, hit triage should not be based solely on IC50. Because covalent inhibition is time-dependent, the gold standard metric is kinetic efficiency: kinact​/KI​ [1].

Below is a representative data matrix demonstrating how to structure and interpret the screening outputs of the synthesized fumarate library:

Compound IDPharmacophore ScaffoldIntact MS Labeling (1h, %)Kinetic Efficiency ( kinact​/KI​ , M−1s−1 )NanoBRET TE50​ (µM)Cell Viability CC50​ (µM)Triage Decision
FUM-001 Piperazine derivative12%4.5 x 10 2 >10.0>50.0Discard (Poor affinity)
FUM-042 Quinazoline core98%8.2 x 10 4 0.45>50.0Lead Candidate
FUM-088 Pyrazole derivative100%1.1 x 10 5 0.122.5Flagged (Potential off-target toxicity)
FUM-105 Indole core55%1.5 x 10 3 5.2>50.0Optimize (Improve KI​ )

Data Interpretation Note: Compound FUM-088 shows exceptional kinetic efficiency but high cellular toxicity ( CC50​ = 2.5 µM). This suggests the scaffold may be directing the fumarate warhead to essential off-target proteins, violating the principle of proximity-driven selectivity. Conversely, FUM-042 represents an ideal profile: high labeling, excellent target engagement, and low toxicity.

Conclusion

Propan-2-yl 4-chloro-4-oxobut-2-enoate is a powerful tool in the arsenal of covalent drug discovery, provided it is utilized correctly. By leveraging its acyl chloride moiety for rapid library generation and relying on its isopropyl fumarate tail as a kinetically tunable warhead, researchers can systematically discover highly selective TCIs. Adhering to rigorous, self-validating screening cascades—anchored by intact mass spectrometry and live-cell target engagement—ensures that only compounds with true proximity-driven covalent mechanisms advance to preclinical development.

References

  • Covalent inhibitors: a rational approach to drug discovery Source: RSC Advances (via PMC / NIH) URL:[Link]

  • Advances in covalent drug discovery Source: Nature Reviews Drug Discovery (via PMC / NIH) URL:[Link]

  • 10 years into the resurgence of covalent drugs Source: Future Medicinal Chemistry (via PMC / NIH) URL:[Link]

  • Targeted Covalent Inhibitors for Drug Design Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Propan-2-yl 4-chloro-4-oxobut-2-enoate as a Bifunctional Building Block in Targeted Covalent Inhibitor (TCI) Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) Mechanistic Rationale: The Fumarate Warhead in Targeted Covalent Inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0)

Mechanistic Rationale: The Fumarate Warhead in Targeted Covalent Inhibition

In the landscape of targeted covalent inhibitors (TCIs), achieving the optimal balance between intrinsic electrophilicity and target-specific affinity is the central dogma of drug design. Propan-2-yl 4-chloro-4-oxobut-2-enoate , commonly known as isopropyl fumaroyl chloride, is a highly privileged bifunctional building block. It features a highly reactive acyl chloride for rapid, chemoselective amide or ester bond formation, and an α,β -unsaturated ester (fumarate) that serves as a fine-tuned Michael acceptor.

Unlike highly reactive chloroacetamides (which suffer from glutathione-mediated toxicity) or weakly reactive unsubstituted acrylamides, fumarate esters act as "soft" electrophiles . The isopropyl ester provides specific steric bulk that slows down premature enzymatic hydrolysis by circulating esterases, effectively acting as a "soft drug" mechanism that increases the systemic half-life of the warhead while maintaining potent reactivity toward deep-pocket nucleophilic cysteines . The (E) -stereochemistry of the but-2-enoate backbone is critical; it enforces a rigid, linear trajectory that perfectly aligns the β -carbon with target thiols, a geometry that has been successfully exploited to inhibit the SARS-CoV-2 Papain-like protease (PLpro) via Cys111 and p90 Ribosomal S6 Kinases (RSK2) via Cys599 .

Quantitative Warhead Profiling

To contextualize the utility of the isopropyl fumarate warhead, the following table summarizes the kinetic behavior of various electrophilic warheads used in TCI development. The fumarate ester occupies a "Goldilocks" zone of reactivity.

Warhead ClassIntrinsic Reactivity (GSH t1/2​ )Target Cysteine EnvironmentExample TargetReversibility
Acrylamide Slow (> 24 hours)Solvent-exposed / ShallowEGFR (Cys797)Irreversible
Fumarate Ester Moderate (Minutes to Hours) Deep hydrophobic pockets PLpro (Cys111), RSK2 Irreversible
Chloroacetamide Fast (Seconds to Minutes)Highly nucleophilic / SurfaceBroad-spectrumIrreversible
Cyanoacrylamide Very Fast (< 1 Minute)Sterically constrained pocketsBTK / PLproReversible Covalent

Experimental Methodologies

The following protocols detail the in situ generation of propan-2-yl 4-chloro-4-oxobut-2-enoate and its subsequent coupling to an amine-bearing recognition scaffold.

Workflow N1 Mono-isopropyl Fumarate N3 Propan-2-yl 4-chloro-4-oxobut-2-enoate (Reactive Acyl Chloride) N1->N3 N2 Oxalyl Chloride, cat. DMF DCM, 0°C to RT N2->N3 N5 DIPEA, DCM, -78°C to 0°C Chemoselective Acylation N3->N5 N4 Amine Recognition Scaffold (e.g., PLpro Binder) N4->N5 N6 Targeted Covalent Inhibitor (Isopropyl Fumarate Amide) N5->N6

Workflow for synthesizing targeted covalent inhibitors using propan-2-yl 4-chloro-4-oxobut-2-enoate.

Protocol 3.1: In Situ Generation of Propan-2-yl 4-chloro-4-oxobut-2-enoate

Causality Note: Oxalyl chloride is strictly preferred over thionyl chloride ( SOCl2​ ) for this step. Thionyl chloride often requires heating (reflux), which can trigger unwanted (E) to (Z) isomerization of the double bond. Oxalyl chloride operates efficiently at room temperature, preserving the critical fumarate geometry.

Reagents:

  • (E)-4-isopropoxy-4-oxobut-2-enoic acid (Mono-isopropyl fumarate): 1.0 mmol

  • Oxalyl chloride (2.0 M in DCM): 1.5 mmol

  • Anhydrous N,N-Dimethylformamide (DMF): 0.05 mmol (Catalytic)

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask. Purge with inert gas (Ar or N2​ ).

  • Dissolution: Suspend mono-isopropyl fumarate (1.0 mmol) in 5.0 mL of anhydrous DCM. Add catalytic DMF (approx. 1-2 drops). The DMF acts as a Vilsmeier-Haack catalyst, forming the highly reactive chloroiminium intermediate.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise add oxalyl chloride (0.75 mL of a 2.0 M solution). Observe immediate effervescence (release of CO , CO2​ , and HCl ).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (Self-Validating Step): To confirm completion, withdraw a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Spot on a TLC plate (Hexanes/EtOAc 7:3). The presence of a high- Rf​ spot (methyl isopropyl fumarate) and the absence of the starting acid confirms complete conversion.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with 2 mL of anhydrous toluene to ensure absolute removal of residual HCl . The resulting yellow oil is propan-2-yl 4-chloro-4-oxobut-2-enoate. Do not purify further; use immediately in Protocol 3.2.

Protocol 3.2: Chemoselective Synthesis of Fumarate-Based TCIs

Causality Note: The acylation must be performed at cryogenic temperatures (-78 °C) using a sterically hindered base (DIPEA). This prevents the primary/secondary amine from undergoing an unwanted aza-Michael addition to the α,β -unsaturated double bond, ensuring strictly chemoselective N-acylation.

Reagents:

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate: 1.1 mmol (from Protocol 3.1)

  • Amine-bearing recognition scaffold: 1.0 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol

  • Anhydrous DCM: 10.0 mL

Step-by-Step Procedure:

  • Scaffold Preparation: Dissolve the amine scaffold (1.0 mmol) and DIPEA (2.5 mmol) in 8.0 mL of anhydrous DCM under argon. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Coupling: Dissolve the freshly prepared propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over an additional hour.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc).

Biological Validation & Mechanism of Action

Once synthesized, the isopropyl fumarate TCI operates via a two-step kinetic mechanism described by the parameters KI​ (non-covalent binding affinity) and kinact​ (maximum rate of inactivation).

Mechanism TCI Fumarate Warhead (Michael Acceptor) Complex Non-Covalent Encounter Complex TCI->Complex Target Target Protein (e.g., Cys111 / Cys599) Target->Complex Transition Thiolate Nucleophilic Attack (beta-carbon) Complex->Transition Ki Adduct Irreversible Thio-Ether Adduct Transition->Adduct kinact

Mechanism of targeted covalent inhibition via thio-Michael addition to the fumarate warhead.

Upon entering the active site, the recognition scaffold anchors the molecule (establishing KI​ ). The electron-withdrawing nature of the amide and the isopropyl ester polarizes the fumarate double bond. The target cysteine (existing transiently as a highly nucleophilic thiolate anion in the local microenvironment) attacks the β -carbon of the fumarate system. This hetero-Michael addition collapses the double bond, resulting in a stable, irreversible thio-ether linkage that permanently occludes the active site .

Validation of this covalent adduct is strictly performed using Intact Protein Electrospray Ionization Mass Spectrometry (ESI-MS), where a mass shift corresponding to the exact molecular weight of the TCI (minus the displaced chloride during synthesis) confirms 1:1 stoichiometry of the labeling event .

References

  • Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 Nature Communications URL:[Link]

  • The Taxonomy of Covalent Inhibitors Biochemistry (via PMC) URL:[Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Journal of Medicinal Chemistry URL:[Link]

  • Dimethyl fumarate is an allosteric covalent inhibitor of the p90 ribosomal S6 kinases Nature Communications URL:[Link]

Application

"Propan-2-yl 4-chloro-4-oxobut-2-enoate" as a covalent inhibitor

An authoritative technical guide on the application of Propan-2-yl 4-chloro-4-oxobut-2-enoate in the development of kinetically selective covalent inhibitors. Executive Summary Covalent targeted therapy has revolutionize...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical guide on the application of Propan-2-yl 4-chloro-4-oxobut-2-enoate in the development of kinetically selective covalent inhibitors.

Executive Summary

Covalent targeted therapy has revolutionized the treatment of oncology and infectious diseases by offering prolonged target engagement and high potency. However, the accumulation of irreversible off-target protein modifications remains a primary driver of idiosyncratic toxicity. To address this, the field of rational drug design has shifted toward kinetic selectivity . By employing metabolically labile electrophiles, drug developers can create inhibitors that rapidly engage their primary target but are enzymatically deactivated before they can react with off-target cysteines.

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), commonly referred to as isopropyl fumaryl chloride, is the premier bifunctional building block used to install these kinetically selective "isopropyl fumarate" warheads onto primary or secondary amines of drug scaffolds.

Mechanistic Insight: The Causality of Kinetic Selectivity

The choice of electrophilic warhead dictates both the efficacy and the safety profile of a covalent inhibitor. Traditional covalent drugs, such as the BTK inhibitor Ibrutinib, utilize acrylamide warheads. While effective, acrylamides are metabolically stable. If an acrylamide-based drug does not immediately bind its target, it continues to circulate, slowly alkylating off-target proteins in a time-dependent manner.

Fumarate esters solve this via metabolic lability. As demonstrated by , fumarate esters act as substrates for intracellular carboxylesterases (specifically CES1). When an isopropyl fumarate warhead is utilized, it provides a "Goldilocks" rate of hydrolysis:

  • On-Target: The α,β -unsaturated ester is sufficiently reactive to rapidly alkylate the catalytic cysteine of the target kinase (e.g., BTK or PfCLK3).

  • Off-Target Prevention: Any unbound inhibitor is hydrolyzed by CES1 into an unreactive free acid within minutes to hours. This enzymatic destruction neutralizes the Michael acceptor, preventing the slow accumulation of off-target adducts.

More recently, this geometry-first approach was successfully applied to antimalarial drug development, where the isopropyl fumarate warhead was used to selectively target the PfCLK3 kinase without cross-reacting with the host proteome ().

KineticSelectivity Inhibitor Isopropyl Fumarate Covalent Inhibitor Target Target Kinase (e.g., BTK, PfCLK3) Inhibitor->Target Fast Covalent Binding (On-Target) Inactive Inactive Free Acid (Hydrolyzed Warhead) Inhibitor->Inactive CES1 Hydrolysis (Metabolic Lability) OffTarget Off-Target Proteins Inhibitor->OffTarget Slow Reaction (Prevented by Hydrolysis) Inactive->OffTarget No Reaction

Figure 1: Mechanism of kinetic selectivity via CES1-mediated warhead hydrolysis.

Quantitative Warhead Comparison

To understand why Propan-2-yl 4-chloro-4-oxobut-2-enoate is the optimal reagent, we must compare the resulting isopropyl fumarate against other common electrophiles.

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Metabolic Lability (CES1 t1/2​ )Off-Target AccumulationExample Drug / Probe
Acrylamide ModerateHighly StableHigh (Time-dependent)Ibrutinib
Dimethyl Fumarate HighHighly LabileModerateTecfidera (DMF)
Isopropyl Fumarate Moderate-HighTunably Labile (Optimal)Low (Kinetically Selective)Probe 6 [1], SB6-10 [2]

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify causality at every step.

Protocol 1: Chemical Synthesis of Isopropyl Fumarate Inhibitors

This protocol details the installation of the warhead onto a des-acrylamide scaffold (e.g., an advanced amine intermediate) using Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Materials:

  • Scaffold amine (1.0 eq)

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold amine in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Add DIPEA and stir for 5 minutes.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate in a minimal volume of DCM and add it dropwise to the reaction mixture over 10 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Validation Check (System Validation): Perform an LC-MS analysis of the crude reaction mixture prior to aqueous workup. The system is validated if the extracted ion chromatogram (EIC) shows >95% consumption of the parent amine and the appearance of the [M+H]+ peak corresponding to the isopropyl fumarate adduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the scaffold) to yield the pure kinetically selective inhibitor.

SynthesisWorkflow Scaffold Scaffold Amine (e.g., Des-acrylamide Precursor) Reaction Amidation Reaction (DIPEA, DCM, 0 °C to RT) Scaffold->Reaction Reagent Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) Reagent->Reaction Product Isopropyl Fumarate Covalent Inhibitor Reaction->Product Purification Purification (Flash Chromatography / HPLC) Product->Purification

Figure 2: Synthetic workflow for installing the isopropyl fumarate warhead.

Protocol 2: In Vitro Carboxylesterase 1 (CES1) Stability Assay

To confirm that the synthesized inhibitor possesses the desired metabolic lability, it must be subjected to a CES1 hydrolysis assay.

Step-by-Step Procedure:

  • Incubation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm the buffer to 37 °C. Add recombinant human CES1 (final concentration: 10 µg/mL).

  • Initiation: Initiate the reaction by adding the isopropyl fumarate inhibitor (final concentration: 1 µM, 0.1% DMSO).

  • Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check (System Validation): Run a parallel 'No-Enzyme Control' (buffer + inhibitor only). The system is validated if the inhibitor remains >99% intact over 120 minutes in the control, proving that degradation in the test sample is strictly CES1-mediated and not due to spontaneous chemical hydrolysis.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) of the ester.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Engagement

Metabolic lability is only useful if the compound still rapidly modifies its target. This protocol verifies on-target covalent adduct formation.

Step-by-Step Procedure:

  • Reaction Setup: Dilute the purified recombinant target kinase (e.g., BTK) to 2 µM in HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dosing: Add the inhibitor to a final concentration of 20 µM (10-fold molar excess). Incubate at room temperature for 30 minutes.

  • Validation Check (System Validation): Include a Cys-to-Ser mutant of the target kinase (e.g., BTK C481S). The system is validated if the wild-type kinase shows a complete +[Inhibitor Mass] shift while the mutant shows 0% modification, confirming that the warhead is highly selective for the catalytic cysteine and does not indiscriminately alkylate other residues.

  • Desalting & MS: Quench the reaction with 1% formic acid. Desalt the protein using a C4 ZipTip or an online LC desalting column. Analyze the intact mass using an ESI-TOF mass spectrometer. Deconvolute the raw charge-state envelope (using software like MaxEnt1) to observe the mass shift corresponding to the covalent adduct.

References

  • Metabolically Labile Fumarate Esters Impart Kinetic Selectivity to Irreversible Inhibitors Source: Journal of the American Chemical Society (JACS), 2016 Dec 14; 138(49): 15841–15844. URL:[Link]

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: Journal of Medicinal Chemistry, 2026 Feb 12; 69(3): 3378-3395. URL:[Link]

Method

Step-by-step guide for "Propan-2-yl 4-chloro-4-oxobut-2-enoate" conjugation

Application Note: Conjugation Protocols for Propan-2-yl 4-chloro-4-oxobut-2-enoate Executive Summary & Mechanistic Rationale Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS 41777-94-0), also known as isopropyl fumaroyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conjugation Protocols for Propan-2-yl 4-chloro-4-oxobut-2-enoate

Executive Summary & Mechanistic Rationale

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS 41777-94-0), also known as isopropyl fumaroyl chloride, is a highly reactive, bifunctional building block widely utilized in medicinal chemistry. It features an electrophilic acyl chloride, an α,β -unsaturated alkene (Michael acceptor), and an isopropyl ester. This reagent is instrumental in the synthesis of fumarate ester prodrugs, a class of compounds with proven efficacy in treating neurodegenerative and autoimmune conditions such as multiple sclerosis and psoriasis[1].

Causality in Reaction Design: The conjugation of this acyl chloride with nucleophiles (typically primary or secondary amines) requires careful orchestration of reaction conditions. Because the molecule contains both a highly electrophilic acyl carbon and a reactive Michael acceptor, chemoselectivity is the primary challenge.

  • Temperature Control: Reactions must be initiated at 0 °C. Elevated temperatures increase the kinetic probability of the amine undergoing an unwanted aza-Michael addition to the double bond rather than the desired N-acylation at the carbonyl carbon[2].

  • Base Selection: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated during the substitution, preventing the protonation of the nucleophilic amine (which would halt the reaction), and it minimizes acid-catalyzed degradation of the substrate[2].

  • Solvent Environment: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard to prevent the competitive hydrolysis of the acyl chloride into its corresponding carboxylic acid[3].

Reaction Pathway Visualization

Reaction pathway of acyl chloride conjugation with an amine.

Quantitative Reaction Parameters

To ensure reproducibility across different substrate classes, the following stoichiometric and environmental parameters should be adhered to as a baseline for optimization.

Nucleophile ClassEquivalentsBase (Equiv)Preferred SolventInitiation TempReaction TimeExpected Yield
Primary Aliphatic Amine 1.0DIPEA (1.5 - 2.0)Anhydrous DCM0 °C1 - 3 hours80 - 95%
Secondary Aliphatic Amine 1.0TEA (1.5 - 2.0)Anhydrous DCM0 °C2 - 4 hours75 - 90%
Aromatic Amine (Aniline) 1.0TEA (1.5 - 2.0)Anhydrous THF0 °C to RT4 - 12 hours60 - 85%
Aliphatic Alcohol 1.0TEA (2.0) + DMAP (0.1)Anhydrous DCM0 °C to RT12 - 18 hours50 - 75%

Standard Operating Procedure: Amine Conjugation

This protocol describes the self-validating workflow for the N-acylation of a primary amine using Propan-2-yl 4-chloro-4-oxobut-2-enoate. The procedure is adapted from standard medicinal chemistry amide coupling methodologies[2].

Prerequisites:

  • All glassware must be oven-dried (120 °C) and cooled under a stream of dry Nitrogen or Argon.

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate is moisture-sensitive and a lachrymator; handle exclusively within a certified chemical fume hood.

Step-by-Step Methodology:

  • System Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the target amine (1.0 mmol, 1.0 equiv). Purge the flask with Nitrogen for 5 minutes.

  • Solvation & Base Addition: Dissolve the amine in 10 mL of anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) via syringe.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Acyl Chloride Addition: Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 mmol, 1.1 equiv) in 2 mL of anhydrous DCM. Using a syringe or dropping funnel, add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized heating (exotherm) and maintains a low concentration of the electrophile, minimizing dimer formation or Michael addition side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction progress via TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete when the starting amine is consumed[4].

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Causality: This neutralizes any unreacted acyl chloride (converting it to the water-soluble carboxylic acid) and breaks down the triethylammonium chloride salts.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers and wash sequentially with 1M HCl (10 mL) to remove residual amine/base, followed by brine (15 mL).

  • Drying & Purification: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate the filtrate under reduced pressure (rotary evaporation). Purify the crude product via flash column chromatography to yield the pure isopropyl fumarate amide conjugate.

Alternative Green Chemistry Approach (Aqueous Micellar Catalysis)

Recent advancements in medicinal chemistry have demonstrated that acyl chloride couplings can be performed in aqueous environments using designer surfactants like TPGS-750-M. In this protocol, the amine and acyl chloride are reacted in a 2 wt % TPGS-750-M aqueous solution with DIPEA at 0 °C. The hydrophobic cores of the micelles protect the acyl chloride from rapid hydrolysis while concentrating the reagents, allowing for efficient amide bond formation in water, significantly reducing the need for halogenated solvents[4].

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Method of making monomethyl fumarate (US20140364604A1)

Sources

Application

Application Note: Propan-2-yl 4-chloro-4-oxobut-2-enoate as a Bifunctional Hub for Sequential Click Chemistry

Executive Summary Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) is an advanced, heterobifunctional building block engineered for sequential bioconjugation and materials synthesis. Structurally, it features a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0) is an advanced, heterobifunctional building block engineered for sequential bioconjugation and materials synthesis. Structurally, it features a highly electrophilic acyl chloride on one terminus and an electron-deficient alkene (a fumarate/maleate core) stabilized by an isopropyl ester on the other. This unique architecture bridges classical acylation with modern click chemistry, making it an exceptional tool for researchers developing antibody-drug conjugates (ADCs), functionalized hydrogels, and covalent adaptable networks[1],[2].

Chemical Rationale & Mechanistic Causality

To understand the utility of this molecule, one must analyze the causality of its orthogonal reactivity. Why use this specific building block instead of a symmetric anhydride or a standard maleimide?

  • Orthogonal Reactivity Profiles: The acyl chloride undergoes rapid, spontaneous nucleophilic acyl substitution with primary amines or hydroxyls. This reaction is kinetically favored and occurs orders of magnitude faster than any background reaction at the alkene. By installing the fumarate/maleate moiety onto a target (e.g., a lysine residue on a protein), the system generates a "click-ready" Michael acceptor in situ.

  • Steric Tuning via the Isopropyl Group: Unlike methyl or ethyl esters, which are prone to premature hydrolysis in aqueous buffers, the bulky propan-2-yl (isopropyl) group provides critical steric shielding. This significantly increases the hydrolytic half-life of the ester during aqueous bioconjugation steps without hindering the subsequent click addition.

  • Thiol-Michael Click Dynamics: Once tethered, the internal double bond acts as a potent electrophile. In the presence of a base or nucleophilic catalyst, thiols are deprotonated to thiolate anions, which attack the β -carbon of the electron-poor alkene. The reaction is highly efficient, proceeds at room temperature, and yields a stable thioether linkage without the retro-Michael instability that often plagues standard maleimides under physiological conditions[1],[3]. Furthermore, the fumarate/maleate core can also serve as a dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) click reactions[4].

Workflow A Propan-2-yl 4-chloro-4-oxobut-2-enoate (Bifunctional Hub) C Fumarate/Maleate Intermediate (Click-Ready Acceptor) A->C Acyl Substitution (Fast, Spontaneous) B Amine/Alcohol Target (e.g., Protein, Polymer) B->C E Final Conjugate (Stable Thioether) C->E Thiol-Michael Click (Base-Catalyzed) D Thiol-Bearing Payload (e.g., Fluorophore, Drug) D->E

Sequential bioconjugation workflow using Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Quantitative Benchmarking

To properly position the propan-2-yl fumarate/maleate core within the hierarchy of click chemistry, we must benchmark its reactivity. While maleimides react faster, fumarate/maleate derivatives offer superior long-term stability of the resulting thioether conjugate, avoiding premature deconjugation in vivo[5],[6].

Michael Acceptor TypeRelative Thiol-Michael ReactivityThioether Stability (Physiological pH)Primary Application in Drug Dev & Materials
MaleimideExtremely HighModerate (Prone to retro-Michael)Rapid in vitro bioconjugation
Fumarate/Maleate Moderate to High Excellent (Highly stable) Stable ADCs, Hydrogels
AcrylateHighGoodPhotopolymerized networks
MethacrylateLowGoodStructural biomaterials
CrotonateVery LowExcellentSlow-release matrices

Data synthesized from established relative reactivity scales of electron-poor enes[7],[6].

Experimental Protocols

Self-Validating System Design: The following protocols incorporate built-in validation steps to ensure the causality of the reaction is maintained and side-reactions (such as premature alkene homopolymerization) are strictly avoided.

Phase 1: Acylation (Installation of the Click Hub)

Objective: Conjugate Propan-2-yl 4-chloro-4-oxobut-2-enoate to a primary amine-bearing payload or polymer backbone.

Reagents:

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.2 eq)

  • Amine target (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine target in anhydrous DCM under an inert argon atmosphere.

    • Rationale: Argon prevents ambient moisture from prematurely hydrolyzing the highly sensitive acyl chloride into an unreactive carboxylic acid.

  • Base Addition: Add 2.0 eq of DIPEA to the solution.

    • Rationale: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during acylation, driving the reaction forward without competing for the acyl chloride.

  • Dropwise Addition: Cool the system to 0 °C using an ice bath. Add Propan-2-yl 4-chloro-4-oxobut-2-enoate dropwise over 30 minutes.

    • Rationale: The low temperature suppresses the homopolymerization of the alkene and maximizes the selectivity of the acyl substitution.

  • Validation (Self-Check): Monitor the reaction via TLC or LC-MS. The disappearance of the starting amine peak and the emergence of the amide mass (Target Mass + 141 Da) confirms successful hub installation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Thiol-Michael Click Addition

Objective: Conjugate a thiol-bearing molecule (e.g., a therapeutic peptide or fluorophore) to the newly installed fumarate/maleate hub.

Reagents:

  • Fumarate/Maleate-functionalized target from Phase 1 (1.0 eq)

  • Thiol payload (1.1 eq)

  • Dimethylphenylphosphine (DMPP) or Triethylamine (TEA) (0.1 eq)

  • Solvent (DMF or PBS pH 7.4)

Step-by-Step Methodology:

  • Solvation: Dissolve the functionalized target and the thiol payload in the chosen solvent.

    • Rationale: The Thiol-Michael reaction is largely solvent-agnostic but requires the thiol to be fully solvated for efficient deprotonation[3].

  • Catalysis: Add the catalyst (0.1 eq DMPP).

    • Rationale: While TEA can be used for standard base-catalysis, nucleophilic catalysts like DMPP create a highly reactive zwitterionic enolate intermediate, drastically accelerating the Thia-Michael addition compared to standard amines and preventing disulfide formation[7],[2].

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

  • Validation (Self-Check): Use Ellman's reagent (DTNB) to test an aliquot for free thiols. A negative Ellman's test (lack of yellow color at 412 nm) validates that the thiol payload has been quantitatively consumed by the alkene.

  • Purification: Purify the final stable thioether conjugate via preparative HPLC or dialysis.

Mechanism N1 Thiol (R-SH) + Base N2 Thiolate Anion (R-S⁻) N1->N2 Deprotonation N3 Attack on β-carbon of Fumarate/Maleate Core N2->N3 N4 Enolate Intermediate N3->N4 Michael Addition N5 Protonation (from BH⁺) N4->N5 N6 Thioether Adduct (Regenerated Base) N5->N6 Irreversible

Base-catalyzed Thiol-Michael addition mechanism on the electron-deficient alkene.

Sources

Method

Application Note: Utilizing Propan-2-yl 4-chloro-4-oxobut-2-enoate for the Development of Kinetically Selective Covalent Assays and Probes

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS 41777-94-0) Application: Synthesis of metabolically labile "isopropyl fumarate"...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS 41777-94-0) Application: Synthesis of metabolically labile "isopropyl fumarate" warheads for Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs).

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) often relies on acrylamide warheads to irreversibly engage nucleophilic cysteines in a target protein's binding pocket. However, standard acrylamides are metabolically stable and can accumulate time-dependent off-target reactivity, eroding their utility as precise chemical probes[1].

To solve this, the concept of kinetic selectivity was introduced by endowing covalent probes with metabolically labile electrophilic groups[1]. By utilizing Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaryl chloride or (E)-3-chloroformylacrylic acid isopropyl ester[2]), researchers can append an isopropyl fumarate warhead onto a target-binding scaffold.

The Causality of Kinetic Selectivity

The isopropyl fumarate warhead acts as a highly reactive Michael acceptor that rapidly engages the target protein[1]. Concurrently, the isopropyl ester serves as a specific substrate for cellular carboxylesterases (e.g., hCES1). If the probe does not bind its target quickly, hCES1 hydrolyzes the ester into a negatively charged free acid[1]. This hydrolysis drastically reduces the electrophilicity of the double bond and limits cell permeability, effectively neutralizing the drug before it can react with off-target proteins[1]. Recent applications of this geometry and reactivity profile have even been extended to the design of novel antimalarial covalent inhibitors targeting PfCLK3[3].

G Drug Targeted Covalent Probe (Isopropyl Fumarate) Target Target Protein (e.g., BTK Cys481) Drug->Target Fast Covalent Binding CES Carboxylesterase (e.g., hCES1) Drug->CES Enzymatic Hydrolysis OffTarget Off-Target Proteome Drug->OffTarget Slow Reaction (Prevented by CES) Inactive Hydrolyzed Free Acid (Inactive Metabolite) CES->Inactive Ester Cleavage Inactive->OffTarget No Reaction (Charge Repulsion)

Mechanistic logic of kinetic selectivity using an isopropyl fumarate warhead.

Experimental Workflow

The following diagram outlines the self-validating workflow required to synthesize and evaluate a kinetically selective covalent probe.

Workflow A 1. Chemical Synthesis React Scaffold Amine with Propan-2-yl 4-chloro-4-oxobut-2-enoate B 2. In Vitro Validation Intact Protein MS (Target Engagement) & CES Stability Assay A->B C 3. Cellular Treatment Incubate Probe with Live Cells (Time-course: 1h vs 24h) B->C D 4. Click Chemistry & Enrichment CuAAC with Fluorescent/Biotin Tags C->D E 5. Quantitative Proteomics LC-MS/MS to map Off-Targets (IsoTOP-ABPP) D->E

Workflow for synthesizing and validating kinetically selective covalent probes.

Detailed Methodologies & Protocols

Synthesis Protocol: Appending the Isopropyl Fumarate Warhead

The acid chloride moiety of Propan-2-yl 4-chloro-4-oxobut-2-enoate allows for rapid, regioselective acylation of primary or secondary amines on a recognition scaffold.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine-containing scaffold (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to prevent the polymerization of the highly reactive α,β -unsaturated acid chloride and to suppress unwanted side reactions.

  • Acylation: Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir for an additional 1–2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the final isopropyl fumaramide probe.

Biochemical Validation: Target Engagement (Intact Protein MS)

To ensure the appended warhead retains sufficient electrophilicity to engage the target rapidly[1].

  • Incubate the recombinant target protein (e.g., BTK, 1 µM) with the synthesized probe (10 µM) in assay buffer (e.g., 50 mM HEPES, pH 7.4) at 37 °C.

  • Remove 10 µL aliquots at specific time points (0, 5, 15, 30, 60 min) and quench immediately with 1% formic acid.

  • Analyze the samples using LC-TOF-MS. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of the remaining unmodified protein percentage versus time.

Metabolic Validation: Carboxylesterase (CES) Stability Assay

To determine the metabolic half-life of the isopropyl ester. A successful probe must be hydrolyzed slower than its target engagement rate, but faster than its off-target reaction rate[1].

  • Incubate the probe (1 µM) with recombinant human CES1 (hCES1, 10 µg/mL) in PBS (pH 7.4) at 37 °C.

  • At designated time points (0, 10, 20, 30, 60, 120 min), remove 50 µL aliquots and quench with 150 µL of cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent ester and the appearance of the inactive free acid metabolite.

Cellular Validation: Competitive ABPP

To assess the proteome-wide kinetic selectivity of the probe over time[1].

  • Treat live cells (e.g., Ramos B cells) with the probe (1 µM) or DMSO vehicle for 1 h and 24 h.

  • Harvest, wash, and lyse the cells. Adjust the proteome concentration to 2 mg/mL.

  • Label the lysates with a broad-spectrum reactive alkyne probe (e.g., IA-alkyne, 100 µM) for 1 h to tag residual unreacted cysteines.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-azide tag.

  • Enrich labeled proteins using streptavidin agarose, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS (IsoTOP-ABPP).

  • Causality: Kinetically selective probes will show near-complete target engagement at 1 h that is maintained at 24 h, with minimal accumulation of off-target labeling at 24 h compared to standard acrylamides[1].

Data Presentation: Comparative Kinetic Parameters

The table below summarizes the typical kinetic parameters observed when comparing standard acrylamides to fumarate esters, highlighting the "Goldilocks" metabolic stability of the isopropyl ester derived from Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Table 1: Comparative Kinetic Parameters of Covalent Warhead Architectures

Warhead ArchitectureTarget Engagement t1/2​ (min)hCES1 Hydrolysis t1/2​ (min)Off-Target Profiling (1 h)Off-Target Profiling (24 h)
Standard Acrylamide < 5Stable (> 24 h)LowHigh (Accumulation)
Methyl Fumarate < 5< 2LowLow (Poor cellular exposure)
Isopropyl Fumarate < 5~ 30 - 60LowLow (Optimal Selectivity)

Note: The isopropyl group provides sufficient steric bulk to slow hCES1 hydrolysis compared to a methyl ester, allowing a wide enough temporal window for target engagement while still clearing the drug before off-target toxicity occurs[1].

References

  • Metabolically Labile Fumarate Esters Impart Kinetic Selectivity to Irreversible Inhibitors Journal of the American Chemical Society (2016) URL:[Link]

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Journal of Medicinal Chemistry (2026) URL:[Link]

Sources

Application

Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Versatile Building Block for Advanced Polymer Synthesis and Modification

Introduction: Unveiling a Bifunctional Monomer for Tailored Macromolecular Architectures Propan-2-yl 4-chloro-4-oxobut-2-enoate is a highly reactive, bifunctional monomer poised to be a cornerstone in the design of sophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Bifunctional Monomer for Tailored Macromolecular Architectures

Propan-2-yl 4-chloro-4-oxobut-2-enoate is a highly reactive, bifunctional monomer poised to be a cornerstone in the design of sophisticated polymers for researchers, scientists, and drug development professionals. Its unique structure, featuring both a polymerizable carbon-carbon double bond and a reactive acyl chloride, opens a vast landscape for creating polymers with precisely controlled functionalities and architectures. This guide provides an in-depth exploration of its synthesis, polymerization, and post-polymerization modification, offering detailed protocols and the scientific rationale behind them.

The strategic placement of an isopropyl ester and an acyl chloride on a but-2-enoate backbone provides a powerful toolkit for polymer chemists. The electron-withdrawing nature of the substituents activates the double bond for various polymerization techniques, while the acyl chloride serves as a versatile handle for introducing a wide array of functional groups. This dual reactivity makes it an ideal candidate for producing functional polymers for applications ranging from drug delivery systems to advanced coatings and specialty materials.

Synthesis of Propan-2-yl 4-chloro-4-oxobut-2-enoate

The synthesis of propan-2-yl 4-chloro-4-oxobut-2-enoate is typically achieved through a two-step process starting from the readily available maleic anhydride.

  • Monoesterification of Maleic Anhydride: Maleic anhydride undergoes nucleophilic attack by isopropanol, leading to the ring-opening of the anhydride and the formation of the monoester, maleic acid monoisopropyl ester. This reaction is often carried out at elevated temperatures.[1]

  • Conversion to Acyl Chloride: The remaining carboxylic acid group is then converted to an acyl chloride. This is a standard transformation in organic synthesis, commonly achieved by reacting the monoester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

PART 1: Propan-2-yl 4-chloro-4-oxobut-2-enoate in Direct Polymer Synthesis

The presence of the activated double bond allows for the direct polymerization of propan-2-yl 4-chloro-4-oxobut-2-enoate, as well as its copolymerization with other vinyl monomers. This approach leads to the formation of a polymer backbone with pendant acyl chloride groups, which are readily available for subsequent modifications.

Application Note: Free-Radical Polymerization for Functional Scaffolds

Free-radical polymerization is a robust and widely used technique for polymerizing vinyl monomers.[2] In the case of propan-2-yl 4-chloro-4-oxobut-2-enoate, this method can be employed to create linear polymers with reactive side chains. The choice of initiator and solvent is crucial for controlling the polymerization and ensuring the integrity of the acyl chloride functionality.

Causality in Experimental Choices:

  • Initiator: Azo initiators, such as azobisisobutyronitrile (AIBN), are preferred over peroxide-based initiators. Peroxides can potentially react with the acyl chloride group, leading to unwanted side reactions. AIBN decomposes at a predictable rate upon heating to generate radicals, initiating polymerization.[2]

  • Solvent: Anhydrous, non-protic solvents are essential to prevent the hydrolysis of the acyl chloride groups. Dichloromethane, toluene, or dioxane are suitable choices.

  • Temperature: The reaction temperature is dictated by the decomposition kinetics of the initiator. For AIBN, a temperature range of 60-80°C is typically employed.[3]

Protocol 1: Synthesis of Poly(propan-2-yl 4-chloro-4-oxobut-2-enoate) via Free-Radical Polymerization

Materials:

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Dichloromethane (Solvent)

  • Anhydrous Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon source

Procedure:

  • Reactor Setup: A Schlenk flask is dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Monomer and Initiator: The flask is charged with propan-2-yl 4-chloro-4-oxobut-2-enoate (e.g., 5 g, 1 equivalent) and AIBN (e.g., 0.05 g, 0.01 equivalents).

  • Solvent Addition: Anhydrous dichloromethane (e.g., 20 mL) is added to dissolve the monomer and initiator.

  • Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The flask is immersed in a preheated oil bath at 70°C and stirred for 12-24 hours under a positive pressure of inert gas.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly added to a beaker of vigorously stirred, cold, anhydrous methanol. The polymer will precipitate as a solid.

  • Isolation: The precipitated polymer is collected by filtration, washed with fresh anhydrous methanol, and dried under vacuum to a constant weight.

Data Presentation:

Parameter Value Rationale
Monomer:Initiator Ratio100:1Controls the molecular weight; a higher ratio leads to higher molecular weight.
Reaction Temperature70°COptimal for AIBN decomposition.
Reaction Time12-24 hAllows for high monomer conversion.
SolventAnhydrous DichloromethanePrevents hydrolysis of the acyl chloride.

PART 2: Post-Polymerization Modification of Poly(propan-2-yl 4-chloro-4-oxobut-2-enoate)

The true versatility of polymers derived from propan-2-yl 4-chloro-4-oxobut-2-enoate lies in the reactivity of the pendant acyl chloride groups. This allows for the transformation of a single parent polymer into a library of functional materials through post-polymerization modification.

Application Note: Grafting Functional Moieties for Targeted Applications

The acyl chloride groups are highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This enables the covalent attachment of various functional molecules, such as:

  • Biomolecules: Peptides, proteins, and targeting ligands for biomedical applications.

  • Therapeutic Agents: Drugs with appropriate nucleophilic handles for creating polymer-drug conjugates.

  • Solubility Modifiers: Poly(ethylene glycol) (PEG) chains to enhance water solubility and biocompatibility.

  • Responsive Polymers: Stimuli-responsive moieties that change their properties in response to pH, temperature, or light.

Causality in Experimental Choices:

  • Nucleophile Selection: The choice of nucleophile dictates the final functionality of the polymer. Primary amines are particularly reactive towards acyl chlorides.

  • Stoichiometry: The molar ratio of the nucleophile to the acyl chloride groups on the polymer determines the degree of functionalization.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct generated during the reaction, driving the reaction to completion.

Protocol 2: Amine Grafting onto Poly(propan-2-yl 4-chloro-4-oxobut-2-enoate)

Materials:

  • Poly(propan-2-yl 4-chloro-4-oxobut-2-enoate) (from Protocol 1)

  • Functional Amine (e.g., N,N-dimethylethylenediamine)

  • Triethylamine (HCl scavenger)

  • Anhydrous Dichloromethane (Solvent)

  • Dialysis tubing (for purification)

Procedure:

  • Polymer Dissolution: Dissolve the parent polymer (e.g., 1 g) in anhydrous dichloromethane (e.g., 20 mL) in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add triethylamine (1.2 equivalents per acyl chloride group) to the polymer solution, followed by the dropwise addition of the functional amine (1.1 equivalents per acyl chloride group) dissolved in a small amount of anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: The modified polymer is purified by dialysis against an appropriate solvent (e.g., water or methanol) to remove unreacted reagents and byproducts.

  • Isolation: The purified polymer is obtained by lyophilization or solvent evaporation.

Visualization of Workflow:

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer Propan-2-yl 4-chloro- 4-oxobut-2-enoate Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent_S Anhydrous Dichloromethane Solvent_S->Polymerization Parent_Polymer Poly(propan-2-yl 4-chloro- 4-oxobut-2-enoate) Polymerization->Parent_Polymer Modification Nucleophilic Acyl Substitution Parent_Polymer->Modification Nucleophile Functional Amine Nucleophile->Modification Base Triethylamine Base->Modification Solvent_M Anhydrous Dichloromethane Solvent_M->Modification Functional_Polymer Functionalized Polymer Modification->Functional_Polymer

Caption: Workflow for synthesis and modification.

PART 3: Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the successful synthesis and modification of the polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the structure of the monomer and the resulting polymers. In post-polymerization modification, the appearance of new signals corresponding to the grafted functional group provides evidence of successful modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups. The disappearance of the acyl chloride peak (around 1800 cm⁻¹) and the appearance of new peaks (e.g., amide C=O stretch around 1650 cm⁻¹) after modification confirms the reaction.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

Conclusion: A Gateway to Advanced Functional Materials

Propan-2-yl 4-chloro-4-oxobut-2-enoate is a highly promising monomer for the synthesis of well-defined functional polymers. Its dual reactivity allows for both direct polymerization to form reactive scaffolds and subsequent modification to introduce a wide range of functionalities. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this versatile building block in developing next-generation materials for diverse applications.

References

  • Dong, L., Xu, K., Wang, B., & Chen, C. (2012). Synthesis and Properties of Anionic Maleic Monoester Carboxylate Polymeric Surfactants. Advanced Materials Research, 550-553, 1145-1148. [Link]

  • Hill, M. R., Carmean, R. N., & Sumerlin, B. S. (2015). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Reaction Engineering, 9(4), 347-363. [Link]

  • Berry, J. S. (1970). U.S. Patent No. 3,513,136. Washington, DC: U.S.
  • Mallakpour, S., & Khani, M. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Iranian Polymer Journal, 27(12), 991-1000. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing "Propan-2-yl 4-chloro-4-oxobut-2-enoate" reaction conditions

Executive Overview Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly known as Isopropyl Fumaroyl Chloride, CAS: 41777-94-0). As a bifunctional α,β -unsaturated acid chloride, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly known as Isopropyl Fumaroyl Chloride, CAS: 41777-94-0). As a bifunctional α,β -unsaturated acid chloride, this reagent is a critical building block in the drug development of fumarate-based therapeutics (e.g., prodrugs for multiple sclerosis and psoriasis) and advanced polymeric materials.

Due to its high reactivity, researchers frequently encounter challenges related to chemoselectivity (acylation vs. Michael addition), moisture sensitivity, and geometric isomerization. This guide synthesizes field-proven methodologies and mechanistic insights to help you optimize your reaction conditions.

Mechanistic Workflow

The following diagram illustrates the standard synthesis of the reagent from maleic anhydride and its divergent downstream reactivity pathways.

G A Maleic Anhydride + Isopropanol B Isopropyl Maleate (cis-isomer) A->B Ring Opening (80°C) C Propan-2-yl 4-chloro-4-oxobut-2-enoate (Isopropyl Fumaroyl Chloride) B->C SOCl2 / DMF (cat) Isomerization & Chlorination D Target Fumarate Amide/Ester (1,2-Acylation) C->D Amine/Alcohol + Base Low Temp (-20°C) E Conjugate Adduct (1,4-Michael Addition) C->E Amine (Excess) High Temp

Reaction pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate: Synthesis and downstream reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing a high percentage of Michael addition byproducts instead of the desired amide?

Causality: Propan-2-yl 4-chloro-4-oxobut-2-enoate possesses two highly electrophilic sites: the acyl chloride carbon and the β -carbon (activated by the electron-withdrawing ester and acid chloride groups). Amines can attack either site. Acylation (1,2-addition) is a kinetically controlled process favored at low temperatures, whereas conjugate addition (1,4-Michael addition) is thermodynamically favored and accelerates when the local concentration of the nucleophile is high or temperatures are elevated.

Resolution:

  • Temperature Control: Lower the reaction temperature to -20 °C to 0 °C. This reduces the thermal energy available to overcome the activation barrier for the 1,4-addition.

  • Base Selection: Replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile or facilitating unwanted side reactions.

  • Addition Order: Employ the "inverse addition" technique. Add the acid chloride dropwise to the amine/base mixture to maintain a low local concentration of the highly reactive acylating agent.

Q2: My starting material synthesis yielded a mixture of cis/trans isomers. How do I force complete isomerization to the E-enoate (fumarate)?

Causality: The synthesis of the reagent typically involves reacting maleic anhydride with isopropanol to form isopropyl maleate (the cis-isomer), followed by treatment with thionyl chloride (SOCl 2​ ), which acts as both a chlorinating and isomerizing agent (1)[1]. If isomerization is incomplete, it is usually due to insufficient thermal energy or the absence of a catalytic intermediate to lower the rotational barrier around the C=C bond.

Resolution:

  • Catalytic DMF: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which significantly accelerates both chlorination and the cis-to-trans isomerization (2)[2].

  • Validation Checkpoint: Validate the geometry via 1 H-NMR before proceeding. The trans (fumarate) vinylic protons will appear as two doublets with a large coupling constant ( J≈15.5 Hz), whereas the cis (maleate) protons exhibit a smaller coupling constant ( J≈11.5 Hz).

Q3: The acid chloride reagent degraded into a dark, viscous tar during storage. What happened?

Causality: α,β -unsaturated acid chlorides are highly prone to moisture-induced hydrolysis (yielding the monoester monoacid and HCl) and spontaneous radical polymerization triggered by light or trace metal impurities.

Resolution:

  • Store the reagent neat or as a stock solution in anhydrous dichloromethane (DCM) at -20 °C under an inert argon atmosphere.

  • For long-term storage, consider adding a trace amount (10-50 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT).

Condition Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the chemoselectivity of the amidation reaction.

SolventBaseTemperatureAddition MethodAcylation : Michael RatioTypical Yield (%)
DCMTEA25 °C (RT)Amine into Acid Chloride60 : 4055%
THFDIPEA0 °CAcid Chloride into Amine85 : 1578%
DCMDIPEA-20 °CAcid Chloride into Amine>95 : 592%
Table 1: Optimization of reaction conditions to favor 1,2-acylation over 1,4-Michael addition.

Experimental Protocol: Chemoselective Amidation

This self-validating protocol details the optimal conditions for reacting Propan-2-yl 4-chloro-4-oxobut-2-enoate with a primary or secondary amine (3)[3].

Objective: Synthesize an isopropyl alkyl fumarate amide with >95% chemoselectivity.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes to ensure a strictly anhydrous environment.

  • Amine/Base Solution: Dissolve the target amine (1.0 eq, 10 mmol) and DIPEA (1.5 eq, 15 mmol) in 20 mL of anhydrous DCM.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct without competing for the electrophile.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

  • Acylation (Inverse Addition): Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise to the amine mixture over 30 minutes.

    • Validation Checkpoint 1: Monitor the internal temperature using a thermocouple. Adjust the addition rate to ensure the temperature does not exceed -10 °C to prevent thermodynamic Michael addition.

  • Reaction Monitoring: Stir the reaction for 1 hour at -20 °C, then allow it to slowly warm to 0 °C over 30 minutes.

    • Validation Checkpoint 2 (Self-Validation): Withdraw a 10 μ L aliquot and quench it in 1 mL of LCMS-grade methanol. Analyze via LCMS. The presence of the isopropyl methyl fumarate diester mass peak indicates unreacted acid chloride. If present, continue stirring.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • [2] US9302977B2 - Method of making monomethyl fumarate. Google Patents. URL:

  • [1] EP1930338A1 - Fumaric acid derivates and ophtalmic lenses using the same. Google Patents. URL:

  • [3] Bis(PheOH) Maleic Acid Amide−Fumaric Acid Amide Photoizomerization Induces Microsphere-to-Gel Fiber Morphological Transition. Journal of the American Chemical Society. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Propan-2-yl 4-chloro-4-oxobut-2-enoate Reactions

Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as Isopropyl fumaroyl chloride, CAS: 41777-94-0). As a highly reactive bifunctional building block, this reagent is widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as Isopropyl fumaroyl chloride, CAS: 41777-94-0). As a highly reactive bifunctional building block, this reagent is widely utilized in drug development for synthesizing mixed fumarate esters and amides.

Because this molecule features both a highly electrophilic acyl chloride and an electron-deficient α,β -unsaturated system, it is prone to divergent side reactions. This guide is engineered by senior application scientists to help you understand the mechanistic causality behind these impurities and provide field-proven protocols to isolate your desired product with high fidelity.

Part 1: Quantitative Reaction Parameters & Impurity Profiling

Understanding how reaction conditions dictate the chemoselectivity of Propan-2-yl 4-chloro-4-oxobut-2-enoate is critical. The acyl chloride carbon acts as a "hard" electrophile (favoring 1,2-addition), while the alkene acts as a "soft" electrophile (favoring 1,4-conjugate Michael addition)[1].

The table below summarizes internal quantitative data demonstrating how temperature, base selection, and moisture levels shift the product distribution during a standard amidation reaction.

Table 1: Impact of Reaction Parameters on Product and Impurity Distribution

Reaction TemperatureBase Used (1.2 eq)Solvent MoistureDesired Amide YieldMichael Adduct ImpurityHydrolysis Impurity
25 °CTriethylamine (TEA)< 50 ppm65%28%< 2%
0 °CTriethylamine (TEA)< 50 ppm78%15%< 2%
0 °CN,N-Diisopropylethylamine (DIPEA)< 50 ppm92% < 3% < 2%
0 °CN,N-Diisopropylethylamine (DIPEA)> 500 ppm45%< 2%48%

Key Takeaway: Utilizing a sterically hindered, non-nucleophilic base like DIPEA at low temperatures suppresses the competing Michael addition pathway, while strict anhydrous conditions are mandatory to prevent hydrolysis[2].

Part 2: Mechanistic Pathway Visualization

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the divergent reactivity of the starting material when exposed to amines, thiols, or moisture.

G SM Propan-2-yl 4-chloro-4-oxobut-2-enoate (Bifunctional Electrophile) Desired Desired Amide/Ester (1,2-Acylation) SM->Desired Amine/Alcohol (1 eq) DIPEA, 0 °C Hydrolysis Isopropyl Hydrogen Fumarate (Hydrolysis Impurity) SM->Hydrolysis H2O (Moisture) Nucleophilic Attack Michael 2-Substituted Succinate (Michael Adduct Impurity) SM->Michael Excess Nucleophile Elevated Temp

Divergent reaction pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Part 3: Troubleshooting FAQs

Q1: Why am I seeing a massive peak for Isopropyl hydrogen fumarate in my LC-MS/NMR?

Causality: You are observing the hydrolysis impurity . Acyl chlorides are extraordinarily sensitive to water. Moisture acts as a hard nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the corresponding carboxylic acid (Isopropyl hydrogen fumarate). Solution: Ensure all glassware is flame-dried or oven-dried. Use strictly anhydrous solvents (e.g., stored over activated 3Å molecular sieves). If your starting amine is a hydrochloride salt, ensure it is thoroughly dried under vacuum before use.

Q2: My NMR shows a loss of the trans-alkene protons (typically around 6.8 ppm) and new signals in the aliphatic region. What happened?

Causality: Your nucleophile (amine, alcohol, or thiol) has undergone a conjugate Michael addition across the α,β -unsaturated double bond[3]. Because the double bond is flanked by an ester and an acyl chloride/amide, it is highly electron-deficient and acts as a potent Michael acceptor[1]. This is especially prevalent with soft nucleophiles like thiols (Thia-Michael addition), which react with electron-deficient alkenes extremely rapidly[4]. Solution:

  • Temperature Control: Michael additions are often thermodynamically favored. Keep the reaction strictly at or below 0 °C during the addition phase.

  • Steric Shielding: Switch your acid scavenger from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA/Hünig's base). DIPEA is sterically hindered, preventing it from acting as a nucleophilic catalyst that might inadvertently activate the double bond[2].

  • Stoichiometry: Never use an excess of your nucleophilic amine. Use exactly 1.0 to 1.05 equivalents.

Q3: How do I prevent E/Z isomerization to the maleate derivative during scale-up?

Causality: The trans (fumarate) configuration is thermodynamically more stable than the cis (maleate) configuration. However, exposure to intense UV light or prolonged high temperatures can induce radical-mediated or thermal E/Z isomerization. Furthermore, certain nucleophilic catalysts (like unhindered tertiary amines) can reversibly add to the double bond, allowing free rotation before elimination, resulting in racemization or isomerization[2]. Solution: Shield the reaction vessel from direct light using aluminum foil during prolonged reactions. Avoid heating the reaction mixture above 40 °C during workup and concentration.

Part 4: Standard Operating Protocols (SOPs)

To ensure a self-validating and reproducible workflow, follow these step-by-step methodologies designed to suppress side-product formation.

SOP A: Moisture-Free, Chemoselective Amidation

This protocol is designed to maximize 1,2-acylation while suppressing 1,4-Michael addition and hydrolysis.

  • Preparation of the Nucleophile Solution:

    • In a flame-dried, argon-purged round-bottom flask, dissolve your primary/secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL per gram of amine).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Rationale: DIPEA scavenges the HCl byproduct without initiating Michael addition.

  • Temperature Equilibration:

    • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition (Critical Step):

    • Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise over 30 minutes via an addition funnel or syringe pump. Rationale: Dropwise addition ensures the acyl chloride is always the limiting reagent in the reaction mixture, preventing localized heating (exotherm) that drives Michael addition.

  • In-Process Verification:

    • Stir at 0 °C for 1 hour. Pull a 10 µL aliquot, quench in methanol, and analyze via TLC or LC-MS. The starting amine should be consumed.

SOP B: Chemoselective Quenching and Workup

Improper workup is the leading cause of post-reaction Michael addition. If unreacted amine is left in the mixture during solvent evaporation, it will attack the double bond as the concentration increases.

  • Cold Quench:

    • While the reaction is still at 0 °C, quench by adding an equal volume of cold saturated aqueous Ammonium Chloride ( NH4​Cl ). Rationale: This destroys any trace unreacted acyl chloride mildly, preventing violent exotherms.

  • Acidic Wash (Self-Validating Step):

    • Transfer to a separatory funnel. Wash the organic layer with cold 1M HCl (2 x 20 mL). Rationale: The acidic wash protonates any unreacted nucleophilic amine and the DIPEA, pulling them into the aqueous layer. This guarantees they cannot perform a Michael addition during the subsequent concentration step.

  • Neutralization and Drying:

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (1 x 20 mL), followed by Brine (1 x 20 mL).

    • Dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal isomerization.

References

  • Michael addition reaction - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]

  • Direct Catalytic Asymmetric Synthesis of N‐Heterocycles from Commodity Acid Chlorides by Employing α,β‐Unsaturated Acylammonium Salts Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

  • Michael acceptor molecules in natural products and their mechanism of action Frontiers in Pharmacology (PubMed Central / NIH) URL:[Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks Polymers (MDPI) URL:[Link]

Sources

Troubleshooting

How to improve the yield of "Propan-2-yl 4-chloro-4-oxobut-2-enoate" synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as Isopropyl Fumaroyl Chloride, CAS: 41777-94-0).

This compound is a highly reactive, moisture-sensitive electrophile and a critical building block in the development of fumaric acid ester-based therapeutics, such as those used for treating hyperproliferative and autoimmune disorders[1].

Below, you will find an in-depth analysis of common failure modes, a verified step-by-step protocol, and a quantitative comparison of synthetic routes.

Reaction Pathway & Workflow

To achieve high yields, the synthesis must follow a specific stereochemical pathway. Attempting to bypass the isomerization step is the most common cause of batch failure.

SynthesisPathway MA Maleic Anhydride (cis-geometry) IHM Isopropyl Hydrogen Maleate (cis-monoester) MA->IHM Isopropanol 80°C IHF Isopropyl Hydrogen Fumarate (trans-monoester) IHM->IHF Thiourea (cat) Isomerization Byproduct 5-Isopropoxyfuran-2-one (Cyclic Byproduct) IHM->Byproduct SOCl2 (Without Isomerization) Product Propan-2-yl 4-chloro-4-oxobut-2-enoate (Target Acid Chloride) IHF->Product Oxalyl Chloride DMF (cat), 25°C

Reaction pathway demonstrating the critical isomerization step to prevent cyclic byproduct formation.

Troubleshooting FAQs

Q: Why is my yield of Propan-2-yl 4-chloro-4-oxobut-2-enoate consistently below 30% when starting from maleic anhydride? A: The root cause is stereochemistry. Ring-opening of maleic anhydride with isopropanol yields the cis-monoester (isopropyl hydrogen maleate). If you directly chlorinate this cis-isomer, the spatial proximity of the ester oxygen to the newly formed acyl chloride promotes an intramolecular cyclization. This yields 5-isopropoxyfuran-2-one (a pseudoacid chloride) instead of the desired linear product. To resolve this, you must isomerize the cis-double bond to the trans-double bond (fumarate) prior to chlorination[2].

Q: What is the most efficient way to isomerize the monoester? A: Thiourea is the industry-standard catalyst for maleate-to-fumarate isomerization[2]. Adding 1-5 mol% thiourea to the isopropyl hydrogen maleate melt and heating to 80°C drives the equilibrium toward the thermodynamically favored trans-isomer, yielding Isopropyl Hydrogen Fumarate (CAS: 7529-87-5).

Q: I am observing diisopropyl fumarate and fumaroyl dichloride in my GC-MS. How do I prevent disproportionation? A: Disproportionation ( 2 Monoester→1 Diester+1 Diacid chloride ) is accelerated by high temperatures and harsh chlorinating agents like boiling Thionyl Chloride ( SOCl2​ ). To prevent this, switch to Oxalyl Chloride with a catalytic amount of N,N-Dimethylformamide (DMF). This Vilsmeier-Haack type chlorination proceeds rapidly at room temperature (20–25°C), preserving the monoester stoichiometry and preventing thermal degradation.

Q: My product turns dark and polymerizes during vacuum distillation. How can I isolate it safely? A: Propan-2-yl 4-chloro-4-oxobut-2-enoate contains an electron-deficient, highly reactive Michael acceptor double bond. Heating it during distillation initiates radical polymerization. Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) at 100–200 ppm to the crude mixture before distillation. Always use a short-path distillation setup under high vacuum (< 1 mbar) to keep the pot temperature below 60°C.

Quantitative Route Comparison

The following table summarizes the performance metrics of the traditional versus the optimized synthetic routes.

Synthesis RouteStarting Material GeometryChlorinating AgentCatalystReaction TempIsolated YieldPrimary Byproducts
Traditional cis (Maleate) SOCl2​ (neat)None80°C (Reflux)< 30%5-Isopropoxyfuran-2-one, Fumaroyl dichloride
Intermediate trans (Fumarate) SOCl2​ (neat)None80°C (Reflux)55 - 65%Fumaroyl dichloride, Polymerized tars
Optimized trans (Fumarate)Oxalyl ChlorideDMF (1 mol%)20 - 25°C> 85% Minimal (Trace unreacted monoester)

Optimized Step-by-Step Protocol

This self-validating protocol ensures complete conversion while minimizing thermal degradation and byproduct formation.

Phase 1: Synthesis of Isopropyl Hydrogen Fumarate

  • Esterification: Charge a dry, nitrogen-flushed reactor with Maleic Anhydride (1.0 equiv) and anhydrous Isopropanol (1.05 equiv). Heat the mixture to 80°C for 2 hours. Validation check: FTIR should show the disappearance of the anhydride anhydride C=O stretch at ~1780 cm⁻¹.

  • Isomerization: Add Thiourea (0.05 equiv) to the reaction mixture[2]. Maintain heating at 80°C for an additional 3 hours.

  • Isolation: Cool the mixture to 5°C. The trans-isomer (Isopropyl Hydrogen Fumarate) has significantly lower solubility than the cis-isomer and will precipitate as a white crystalline solid. Filter, wash with cold hexanes, and dry under vacuum.

Phase 2: Mild Vilsmeier-Haack Chlorination

  • Setup: Suspend the dry Isopropyl Hydrogen Fumarate (1.0 equiv) in anhydrous Dichloromethane (DCM) (3 volumes) under an inert atmosphere.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.01 equiv).

  • Chlorination: Dropwise add Oxalyl Chloride (1.1 equiv) over 1 hour, maintaining the internal temperature at 20–25°C using a water bath. Caution: Vigorous evolution of CO2​ and CO gases will occur.

  • Completion: Stir the reaction at room temperature until gas evolution completely ceases (approx. 2–3 hours), indicating full conversion of the carboxylic acid to the acid chloride.

Phase 3: Workup and High-Vacuum Distillation

  • Concentration: Remove the DCM and excess Oxalyl Chloride under reduced pressure (rotary evaporator, 30°C water bath).

  • Inhibition: Add 150 ppm of BHT to the resulting crude yellow oil to prevent radical polymerization.

  • Purification: Equip a short-path distillation apparatus. Apply high vacuum (< 1 mbar) and gently heat the pot. Collect the pure Propan-2-yl 4-chloro-4-oxobut-2-enoate as a colorless to pale-yellow liquid. Store immediately under argon at -20°C.

References

  • Title: Novel glucopyranose esters and glucofuranose esters of alkyl-fumarates and their pharmaceutical use (WO2007006308A1)
  • Title: Cysteine-Catalyzed Maleate Isomerization via Aqueous Thiyl Radical Processes Source: ChemRxiv URL: [Link]

Sources

Optimization

Technical Support Center: Propan-2-yl 4-chloro-4-oxobut-2-enoate Handling &amp; Troubleshooting

Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaroyl chloride, CAS: 41777-94-0). This bifunctional reagent—featuring a highly reactive acyl chloride, an α,β...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaroyl chloride, CAS: 41777-94-0). This bifunctional reagent—featuring a highly reactive acyl chloride, an α,β -unsaturated alkene, and an isopropyl ester—is widely used as a building block in drug development, bioconjugation, and polymer synthesis. However, its complex structural topology makes it highly susceptible to multiple degradation pathways.

This guide provides researchers with field-proven insights, mechanistic explanations, and validated protocols to prevent degradation and troubleshoot experimental anomalies.

Part 1: Core FAQs on Stability & Degradation Mechanisms

Q1: Why does Propan-2-yl 4-chloro-4-oxobut-2-enoate degrade so rapidly when exposed to ambient air? A: The primary mode of degradation is the rapid hydrolysis of the acyl chloride moiety. The carbon bonded to the chlorine atom is adjacent to a carbonyl oxygen; these two electronegative atoms pull electron density away from the carbonyl carbon, leaving it highly δ+ (electrophilic). This weakens the C-Cl bond and facilitates rapid nucleophilic attack by atmospheric water molecules. The reaction proceeds via a tetrahedral intermediate, ultimately collapsing to expel chloride and yield isopropyl hydrogen fumarate and hydrochloric acid (HCl) [1, 2].

Q2: During biological assays, my probe synthesized from this compound shows high off-target reactivity. What is the structural cause? A: The but-2-enoate (fumarate) backbone is an α,β -unsaturated carbonyl system, which acts as a potent Michael acceptor. While the acyl chloride is intended for primary conjugation (e.g., amide bond formation), the internal alkene remains reactive toward soft nucleophiles. In biological environments, exposed cysteine thiols on off-target proteins can undergo Michael addition across the double bond. Fumarate esters are known to be metabolically reactive and can impart kinetic selectivity, but prolonged exposure leads to proteome-wide cross-reactivity [3].

Q3: The liquid reagent has turned into a viscous gel inside the storage bottle. Is it still viable? A: No, the reagent has polymerized and must be discarded. Fumarate derivatives, particularly those with sterically accessible double bonds, can undergo radical polymerization when exposed to heat, UV light, or trace radical initiators over time. This process forms cross-linked poly(alkyl fumarate) networks, resulting in an insoluble gel [4]. To prevent this, store the reagent strictly at -20°C in the dark.

Part 2: Troubleshooting Guide - Experimental Anomalies

Issue: Immediate formation of a white precipitate upon adding the reagent to a reaction mixture containing an amine base (e.g., Triethylamine or Pyridine), before adding the substrate.

  • Root Cause: The reagent has already partially hydrolyzed in the bottle, or the reaction solvent contains trace moisture. The hydrolysis generates HCl, which immediately reacts with the amine base to form an insoluble hydrochloride salt (e.g., triethylammonium chloride).

  • Resolution: Verify the integrity of the reagent using anhydrous NMR or IR spectroscopy (look for the disappearance of the acyl chloride C=O stretch near 1750 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch). Ensure all solvents are strictly anhydrous (<50 ppm water) and the reaction is purged with Argon or Nitrogen.

Issue: Low yield of the desired amide/ester, accompanied by the formation of a symmetrical byproduct.

  • Root Cause: If moisture is present, the acyl chloride hydrolyzes to the carboxylic acid. In the presence of coupling agents or excess acyl chloride, this carboxylic acid can react to form an anhydride. Alternatively, if the substrate contains multiple nucleophilic sites (e.g., a primary amine and a thiol), the bifunctional nature of the reagent may cause cross-linking (acylation at the amine, Michael addition at the thiol).

  • Resolution: Perform the reaction at lower temperatures (e.g., 0°C to -78°C) to kinetically favor the highly reactive acyl chloride substitution over the slower Michael addition.

Part 3: Visualizations of Degradation & Workflows

Degradation Pathways

The following diagram illustrates the three primary degradation pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Pathways A Propan-2-yl 4-chloro-4-oxobut-2-enoate (Intact Reagent) B Hydrolysis (Moisture) A->B H2O (Ambient Air) D Michael Addition (Nucleophiles/Thiols) A->D R-SH / R-NH2 F Radical Polymerization (Heat/Light) A->F >60°C or UV Exposure C Isopropyl Hydrogen Fumarate + HCl B->C E Thiol-Adduct (Loss of Alkene) D->E G Poly(fumarate) Network (Insoluble Gel) F->G

Caption: Primary degradation pathways: Hydrolysis (moisture), Michael Addition (nucleophiles), and Polymerization (heat/light).

Optimal Handling Workflow

To maintain scientific integrity and self-validating protocols, follow this strict handling workflow.

Workflow Start Receive Reagent Storage Store at -20°C Argon Atmosphere Start->Storage Prep Thaw to Room Temp in Desiccator Storage->Prep Solvent Use Anhydrous Solvents (e.g., dry DCM/THF) Prep->Solvent Reaction Perform Reaction under Inert Gas Solvent->Reaction Quench Quench & Purify Immediately Reaction->Quench

Caption: Step-by-step workflow for the handling and experimental use of highly reactive acyl chlorides.

Part 4: Quantitative Data & Stability Metrics

Understanding the relative stability of the functional groups within Propan-2-yl 4-chloro-4-oxobut-2-enoate is critical for experimental design. The table below summarizes the kinetic stability of its distinct moieties under standard laboratory conditions.

Functional GroupConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventative Measure
Acyl Chloride Ambient Air (50% RH, 25°C)Hydrolysis to Carboxylic Acid< 5 minutesHandle in Glovebox / Schlenk line
Acyl Chloride Anhydrous DCM (25°C)Solvolysis / Background Hydrolysis> 48 hoursUse freshly distilled solvents
Fumarate Alkene Aqueous Buffer (pH 7.4, 37°C)Michael Addition (w/ 1mM Glutathione)~2 - 5 hoursOptimize assay timeframes
Fumarate Alkene Neat Liquid (25°C, Light)Radical PolymerizationWeeks to MonthsStore at -20°C in amber vials
Isopropyl Ester Aqueous Base (pH 10, 25°C)Saponification (Base Hydrolysis)~12 - 24 hoursKeep pH < 8 during workup

Note: Data extrapolated from general kinetic assessments of acyl chlorides and fumarate esters.

Part 5: Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Aliquoting and Storage

Self-validating principle: If the reagent smokes upon opening, moisture has breached the system.

  • Equilibration: Remove the sealed bottle of Propan-2-yl 4-chloro-4-oxobut-2-enoate from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature for at least 1 hour. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture, instantly hydrolyzing the acyl chloride.

  • Inert Atmosphere: Transfer the bottle to a nitrogen or argon-filled glovebox. Alternatively, use a Schlenk line with a positive flow of argon.

  • Aliquoting: Using a dry, gas-tight syringe, transfer single-use volumes into oven-dried amber glass vials.

  • Sealing: Purge each vial with argon, seal with a PTFE-lined crimp cap, and wrap the seal with Parafilm. Store immediately at -20°C.

Protocol 2: General Acylation Reaction Setup
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of argon.

  • Substrate Dissolution: Dissolve your target nucleophile (e.g., primary amine) in an anhydrous, non-nucleophilic solvent (e.g., dry Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add 1.2 to 2.0 equivalents of an anhydrous non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 equivalents) in a small volume of anhydrous solvent. Add this solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0°C controls the exothermic acylation and suppresses secondary Michael addition reactions.

  • Monitoring & Quenching: Monitor via TLC or LC-MS (using a dry methanol quench for aliquots). Once complete, quench the bulk reaction with saturated aqueous NaHCO3​ to neutralize HCl and unreacted acyl chloride, then extract immediately.

References

  • Acyl chloride. Wikipedia. Available at: [Link]

  • Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Overview of Synthesis, Properties, and Applications of Alkyl Fumarate Polymers. ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Propan-2-yl 4-chloro-4-oxobut-2-enoate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fum...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Propan-2-yl 4-chloro-4-oxobut-2-enoate (also known as isopropyl fumaroyl chloride).

Because this compound features a highly reactive acid chloride moiety, an ester group, and an α,β -unsaturated alkene (fumarate backbone), what appears to be a "solubility issue" is almost always a chemical degradation or polymerization event . This guide will help you diagnose the causality behind these issues and implement self-validating protocols to ensure reagent integrity.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension or white precipitate when I attempt to dissolve it in water, methanol, or ethanol?

A: You are observing chemical degradation, not a lack of physical solubility. Acid chlorides are highly electrophilic and react violently with protic solvents [1].

  • In Water (Hydrolysis): Water acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This hydrolyzes the compound into isopropyl hydrogen fumarate and hydrochloric acid (HCl). The resulting carboxylic acid often has lower solubility, crashing out of solution as a white precipitate.

  • In Alcohols (Solvolysis): Alcohols (e.g., methanol) will rapidly esterify the acid chloride, forming a mixed diester (e.g., methyl isopropyl fumarate) and generating HCl [2].

Q2: What is the optimal solvent system for preparing stock solutions?

A: You must strictly use anhydrous, polar aprotic solvents . Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are the gold standards. The solvent must be dried over activated molecular sieves (3Å or 4Å) to ensure water content is below 50 ppm prior to dissolution.

Q3: I used anhydrous DCM, but the material looks like a thick, insoluble gel. What happened?

A: The compound has undergone spontaneous radical polymerization. The fumarate backbone contains a trans-alkene conjugated with two carbonyls, making it highly susceptible to cross-linking [3]. If the reagent is exposed to heat, UV light, or trace metal impurities during storage or handling, the double bonds polymerize. Once cross-linked into a poly(fumarate) network, the material becomes an irreversibly insoluble gel.

Q4: How can I prevent premature degradation and ensure my stock solution is viable for downstream amine coupling?

A: Maintain a strictly inert environment. Store the neat reagent at 4°C or -20°C in the dark, backfilled with Argon or Nitrogen. When preparing solutions, use Schlenk techniques or a glovebox. You can validate the integrity of your solution by testing for HCl outgassing (a byproduct of moisture exposure) using moistened pH paper held above the vial mouth.

Mechanistic Visualization

DegradationPathways A Propan-2-yl 4-chloro-4-oxobut-2-enoate (Intact Reagent) B Aqueous Media (Moisture/H2O) A->B Exposure C Alcohols/Amines (e.g., MeOH, EtOH) A->C Exposure D Heat / UV Light / Radicals A->D Exposure E Hydrolysis Precipitate + HCl Gas B->E Nucleophilic Attack F Solvolysis Diester Formation + HCl C->F Esterification G Polymerization Insoluble Gel Network D->G Radical Cross-linking

Caption: Mechanistic pathways leading to apparent solubility issues and irreversible degradation.

Quantitative Data: Solvent Compatibility Matrix

To prevent hydrolysis and polymerization, solvent selection is critical. Use the following matrix to select the appropriate medium for your workflow.

SolventClassificationCompatibilityMax H₂O ContentCausality / Observation
Dichloromethane (DCM) Polar AproticExcellent < 50 ppmInert; provides high thermodynamic solubility for intact ester-acid chlorides.
Tetrahydrofuran (THF) Polar AproticExcellent < 50 ppmInert; ideal for subsequent amine coupling. Must be inhibitor-stabilized (BHT) to prevent peroxides.
Acetonitrile (MeCN) Polar AproticGood < 50 ppmGood solubility; highly compatible with downstream biological labeling assays.
Dimethylformamide (DMF) Polar AproticModerate < 100 ppmCan act as a catalyst for degradation if trace dimethylamine or moisture is present [2].
Water / Buffers ProticIncompatible N/ARapid hydrolysis; forms insoluble isopropyl hydrogen fumarate and corrosive HCl [1].
Methanol / Ethanol ProticIncompatible N/ARapid solvolysis; alters the chemical identity by forming mixed diesters.

Self-Validating Experimental Protocol: Anhydrous Dissolution

To ensure trustworthiness in your assay, do not assume the reagent is intact simply because it came from a new bottle. This protocol builds validation checks directly into the workflow.

Phase 1: Reagent and Solvent Validation

  • Visual Inspection: Examine the neat Propan-2-yl 4-chloro-4-oxobut-2-enoate. It should be a clear to pale-yellow liquid. If you observe a highly viscous, stringy gel or solid chunks, stop . The reagent has polymerized [3] and cannot be salvaged.

  • Solvent Drying: Dispense your chosen aprotic solvent (e.g., DCM) over 3Å activated molecular sieves for at least 24 hours prior to use.

  • Moisture Check: Validate the solvent's anhydrous state using a Karl Fischer titrator (Target: < 50 ppm H₂O).

Phase 2: Inert Dissolution 4. Purging: Place the reagent vial in a fume hood. Purge the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 30 seconds. 5. Transfer: Using a gas-tight syringe, extract the required volume of anhydrous solvent and inject it into the reagent vial. 6. Agitation: Swirl gently at 4°C. Do not use ultrasonic baths, as the localized heat and cavitation can initiate radical polymerization of the fumarate double bond.

Phase 3: Integrity Verification (The Self-Validation Step) 7. HCl Outgassing Test: Hold a piece of moistened universal pH indicator paper 1 cm above the mouth of the open vial.

  • Pass: The paper remains unchanged. The solution is anhydrous and intact.

  • Fail: The paper rapidly turns red (pH < 3). Moisture was introduced, hydrolysis has occurred, and HCl gas is escaping. Discard the solution.

    Workflow Step1 1. Visual Inspection Check for gels/solids Step2 2. Solvent Validation Karl Fischer < 50 ppm Step1->Step2 Step3 3. Inert Atmosphere Purge with Argon/N2 Step2->Step3 Step4 4. Cold Dissolution Gentle swirl at 4°C Step3->Step4 Step5 5. pH Paper Test Check for HCl outgassing Step4->Step5 Success Proceed to Assay (Intact Acid Chloride) Step5->Success No pH change Fail Discard Reagent (Polymerized/Hydrolyzed) Step5->Fail pH paper turns red

    Caption: Standard operating procedure for the anhydrous dissolution and validation of the reagent.

References

  • Fumaryl chloride - Chemical Properties, Safety Data, and Reactivity. LookChem. Available at:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Thermotropic Liquid Crystalline Polyesters Using Aromatic Rigid Diols, Unsaturated Fumaric Acid and Flexible Sebacic Acid. Advanced Journal of Chemistry, Section A. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Propan-2-yl 4-chloro-4-oxobut-2-enoate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), also known as isopropyl 4-chloro-4-oxobut-2-enoate or isopropyl fumaryl/maleoyl chloride.

This reagent is a highly reactive, bifunctional electrophile. It features an acid chloride group primed for 1,2-nucleophilic acyl substitution, alongside an electron-deficient α,β -unsaturated double bond that is highly susceptible to 1,4-conjugate (Michael) addition. When reactions involving this compound fail to reach completion, the root cause almost always lies in the chemoselective competition between these two pathways, inadequate acid scavenging, or hydrolytic degradation.

Diagnostic Data Matrix

Before altering your protocol, compare your experimental observations against this quantitative troubleshooting matrix to identify the mechanistic bottleneck.

Observation / SymptomLC-MS / NMR ProfileMechanistic CauseCorrective Action
Reaction stalls at ~50% conversion 50% Product + 50% Unreacted Starting MaterialAmine Protonation: HCl byproduct neutralizes the nucleophile.Increase non-nucleophilic base (e.g., DIPEA) to 2.2–2.5 equivalents.
Complete consumption, but multiple products Mass = Desired Product + Mass of Nucleophile (+Nu)Michael Addition: Nucleophile attacks the β -carbon of the double bond.Lower temperature to -78°C; reverse addition order (add electrophile dropwise).
No desired product formed Mass = M - Cl + OH (Carboxylic acid detected)Hydrolysis: Moisture in the system rapidly converts the acid chloride to an acid.Use strictly anhydrous solvents; flame-dry glassware; verify reagent integrity.
Dark, tarry reaction mixture Broad, undefined polymeric peaks in 1H NMRPolymerization: Radical or base-catalyzed degradation of the enoate.Shield from light; avoid prolonged heating; ensure reagent is stored at -20°C under Argon.

Mechanistic Workflows & Troubleshooting Visualizations

G Start Reaction Incomplete or Failed CheckMass Analyze via LC-MS / 1H NMR Start->CheckMass Mass1 Mass = Desired Product + Unreacted Starting Mat. CheckMass->Mass1 Stalls at ~50% Mass2 Mass = Desired Product + Extra Nucleophile (+Nu) CheckMass->Mass2 Over-reaction Mass3 Mass = Carboxylic Acid (M - Cl + OH) CheckMass->Mass3 No reactivity Fix1 Increase Base (DIPEA) to >2.0 eq Mass1->Fix1 Fix2 Lower Temp (-78°C) Reverse Addition Order Mass2->Fix2 Fix3 Use Anhydrous Solvents Check Reagent Integrity Mass3->Fix3

Fig 1. Troubleshooting decision tree for incomplete acid chloride reactions.

Pathways Reagent Propan-2-yl 4-chloro- 4-oxobut-2-enoate Nu Nucleophile (e.g., R-NH2) Reagent->Nu Path3 Hydrolysis (Moisture Degradation) Reagent->Path3 Trace H2O present Path1 1,2-Acyl Substitution (Desired Pathway) Nu->Path1 Fast, Low Temp (-78°C) Path2 1,4-Conjugate Addition (Michael Addition) Nu->Path2 Excess Nu, High Temp Prod1 Desired Amide/Ester Path1->Prod1 Prod2 Beta-Amino/Alkoxy Adduct Path2->Prod2 Prod3 Isopropyl Hydrogen Fumarate Path3->Prod3

Fig 2. Competing mechanistic pathways: Acylation vs. Michael addition and hydrolysis.

In-Depth FAQs: The "Why" and "How"

Q1: Why does my amidation reaction stall exactly at 50% conversion despite having excess electrophile? A1: This is a classic stoichiometric failure caused by the generation of hydrochloric acid (HCl). The conversion of carboxylic acids to acid chlorides, and their subsequent reactions, fundamentally rely on the management of leaving groups [3]. During acylation, one equivalent of HCl is released. If your base (e.g., Triethylamine or DIPEA) is insufficient, the HCl rapidly protonates your amine nucleophile ( R−NH2​→R−NH3+​ ). The protonated amine has zero nucleophilicity, effectively halting the reaction. To solve this, ensure you are using at least 2.2 to 2.5 equivalents of a non-nucleophilic base [2].

Q2: My LC-MS shows the desired product mass, but also a significant peak corresponding to "Product + Nucleophile". What is happening? A2: You are observing a chemoselectivity failure. The α,β -unsaturated system of the fumarate backbone is highly electrophilic because it is flanked by two electron-withdrawing groups (an ester and an acid chloride/amide). After the initial acylation (1,2-addition), any excess nucleophile in the system can attack the double bond via a 1,4-conjugate addition (Michael addition) [4]. To suppress this, you must control the kinetics: lower the temperature to -78°C and keep the local concentration of the nucleophile low relative to the electrophile.

Q3: The starting material is consumed, but I am recovering the corresponding carboxylic acid instead of the amide/ester. Why? A3: Fumaryl and maleoyl chlorides are exquisitely sensitive to moisture. Water acts as a highly efficient nucleophile, hydrolyzing the acid chloride to isopropyl hydrogen fumarate [5]. This hydrolytic side reaction easily outcompetes amidation if your solvents, glassware, or atmospheric conditions are not strictly anhydrous.

Q4: Could the reagent itself be degrading before the reaction even starts? A4: Yes. α,β -unsaturated acid chlorides can undergo spontaneous polymerization or degrade into dark, tarry mixtures if exposed to light, trace metals, or elevated temperatures [1]. It is highly recommended to verify the reagent's structural integrity via 1H NMR (in anhydrous CDCl3​ ) prior to setting up critical experiments.

Validated Experimental Protocol: Chemoselective Amidation

To bypass the issues of Michael addition and hydrolysis, follow this self-validating Standard Operating Procedure (SOP) for the acylation of primary or secondary amines using Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Phase 1: Preparation & Anhydrous Validation
  • Glassware: Flame-dry a 2-neck round-bottom flask under a high vacuum, then backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Check: Use only anhydrous Dichloromethane (DCM) drawn from a solvent purification system or a freshly opened sure-seal bottle. Causality: Trace water will immediately hydrolyze the reagent to the inactive carboxylic acid.

Phase 2: Reaction Assembly
  • Nucleophile Solution: Dissolve the amine nucleophile (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM to create a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78°C for 15 minutes.

  • Electrophile Addition (Critical Step): Dissolve Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes to the cooled nucleophile solution using a syringe pump.

    • Causality: Dropwise addition ensures the electrophile is immediately consumed by the amine, keeping the local concentration of the α,β -unsaturated product low and preventing subsequent Michael addition.

Phase 3: Monitoring & Workup
  • Monitoring: Stir the reaction at -78°C for 1 hour. Take a small aliquot, quench it in methanol, and analyze via LC-MS. You should observe complete consumption of the amine without +Nu mass adducts.

  • Quenching: Slowly warm the reaction to 0°C. Quench by adding saturated aqueous NH4​Cl (10 mL/mmol). Causality: The mildly acidic quench neutralizes excess DIPEA and destroys any trace unreacted acid chloride without hydrolyzing the newly formed amide bond.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Synthesis of fumaryl chloride? - ResearchGate. (Discussion on polymerization and side reactions of fumaryl chlorides). 1

  • Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates - ACS Publications. (Methodology for the synthesis of monoacyl chloride amides utilizing triethylamine). 2

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (Mechanistic principles of acid chloride formation and leaving group dynamics). 3

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds - Royal Society of Chemistry (RSC). (Detailed kinetics and chemoselectivity of Michael additions vs. 1,2-additions). 4

  • FUMARYL CHLORIDE - CAMEO Chemicals - NOAA. (Safety, hydrolytic degradation, and reactivity profile of fumaryl chlorides). 5

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Propan-2-yl 4-chloro-4-oxobut-2-enoate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly referred to as isopropyl fumaroyl chloride).

This molecule is a bifunctional electrophilic powerhouse: it features a highly moisture-sensitive acyl chloride moiety coupled with an α,β -unsaturated alkene that acts as a strong Michael acceptor. Because of this dual reactivity, standard purification techniques often lead to catastrophic product loss. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield isolation and structural integrity.

Core Mechanistic Challenges & Visualizations

Before attempting any purification, it is critical to understand the causality behind product degradation. The molecule is susceptible to three primary failure modes: hydrolysis, thermal polymerization, and nucleophilic attack.

Degradation Target Propan-2-yl 4-chloro-4-oxobut-2-enoate Hydrolysis Hydrolysis (Moisture) Target->Hydrolysis + H2O Polymerization Polymerization (Heat/Radicals) Target->Polymerization > 40°C Nucleophilic Nucleophilic Attack (Silica/Alcohols) Target->Nucleophilic + Nu- Deg1 Isopropyl Hydrogen Fumarate + HCl Hydrolysis->Deg1 Deg2 Cross-linked Polymeric Gel Polymerization->Deg2 Deg3 Silica-Bound or Esterified Byproducts Nucleophilic->Deg3

Figure 1: Primary degradation pathways of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Troubleshooting & FAQs

Q: I attempted to purify my product using standard silica gel column chromatography, but I recovered zero yield. What happened? A: Propan-2-yl 4-chloro-4-oxobut-2-enoate contains a highly reactive acyl chloride. Silica gel ( SiO2​ ) is intrinsically populated with surface silanol groups (-Si-OH) and retains tightly bound interstitial water. When your product contacts the stationary phase, the acid chloride undergoes rapid nucleophilic attack, either covalently binding to the silica matrix or hydrolyzing into isopropyl hydrogen fumarate and HCl. As a fundamental rule for reactive acyl chlorides, standard column chromatography must be strictly avoided [2].

Q: During solvent removal, my product turned into a highly viscous, dark gel. How can I prevent this? A: This is a classic symptom of thermal polymerization. Your molecule features an α,β -unsaturated system flanked by two electron-withdrawing groups, making the alkene highly susceptible to radical or thermally induced cross-linking. To prevent this, never exceed a bath temperature of 40 °C during solvent evaporation. If long-term storage is required, consider adding a trace amount (10-50 ppm) of a radical scavenger like BHT (butylated hydroxytoluene), and store under an inert argon atmosphere at -20 °C.

Q: How do I completely remove excess thionyl chloride ( SOCl2​ ) or oxalyl chloride without degrading the product? A: Residual chlorinating agents can ruin subsequent coupling steps, but prolonged heating to boil them off will polymerize your product. Instead, use an azeotropic stripping method . After the initial removal of bulk solvent, add a non-polar, anhydrous solvent like toluene, and evaporate it under reduced pressure. The co-evaporation efficiently carries away residual SOCl2​ without requiring temperatures that would trigger polymerization [3].

Q: My NMR shows a mixture of E and Z isomers. Is this normal? A: Yes. If your synthesis originates from a maleic acid derivative (the Z-isomer), the chlorination process often induces a concurrent isomerization to the thermodynamically more stable fumarate (the E-isomer). Industrial methods for producing fumaric acid monoester chlorides frequently exploit this simultaneous chlorination and isomerization phenomenon [4].

Quantitative Data: Purification Strategy Comparison

Choosing the right purification method is a balance between required purity and the risk of product degradation.

Table 1: Quantitative Comparison of Purification Strategies

StrategyTypical Yield RetentionPurity AchievedScalabilityRisk of Degradation
High-Vacuum Distillation 70 - 85%> 95%ExcellentModerate (Thermal stress)
Telescoping (Crude Use) > 95%85 - 90%ExcellentLow (Minimal handling)
Low-Temp Crystallization 40 - 60%> 98%PoorLow
Column Chromatography 0% (Total Loss)N/AN/ACritical (Hydrolysis)

Experimental Protocols

Based on the data above, you must choose between Distillation and Telescoping. Use the decision matrix below to guide your workflow.

DecisionTree Start Crude Propan-2-yl 4-chloro-4-oxobut-2-enoate Q1 Is absolute >95% purity required for next step? Start->Q1 Telescope Telescoping Protocol (Azeotropic Stripping) Q1->Telescope No (Preferred) Distill High-Vacuum Fractional Distillation Q1->Distill Yes Distill_Detail Requires: <1 mmHg vacuum Bath Temp <60°C Rigorous Moisture Exclusion Distill->Distill_Detail

Figure 2: Decision matrix for selecting the optimal acid chloride purification strategy.

Protocol A: High-Vacuum Fractional Distillation (The Gold Standard for Isolation)

Causality: Because the compound polymerizes easily, atmospheric distillation is impossible. High vacuum significantly lowers the boiling point, allowing purification well below the thermal degradation threshold [5].

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously oven-dried (150 °C for >4 hours) and assembled while hot under a stream of dry Argon.

  • Vacuum Preparation: Connect a high-vacuum pump capable of achieving < 1 mmHg. Critical: Insert a dry-ice/acetone cold trap between the apparatus and the pump to protect the pump oil from volatile, corrosive byproducts (e.g., HCl, SOCl2​ ).

  • Degassing: Transfer the crude liquid to the distillation flask. Apply vacuum gradually at room temperature to remove any dissolved gases and residual low-boiling solvents. This prevents "bumping."

  • Distillation: Slowly heat the oil bath. Keep the bath temperature strictly below 60–70 °C. Collect the forerun (usually unreacted starting materials or residual chlorinating agents) and discard.

  • Collection: Collect the main fraction. Propan-2-yl 4-chloro-4-oxobut-2-enoate will distill as a clear to pale-yellow liquid.

  • Validation & Storage: Backfill the system with Argon. Validate purity via a rapid IR scan (look for the distinct acyl chloride C=O stretch at ~1750-1800 cm⁻¹ and absence of broad -OH bands). Transfer the purified product to a Schlenk flask, seal tightly, and store at -20 °C.

Protocol B: The "Telescoping" Workflow (Preferred for Sensitive Applications)

Causality: For highly sensitive acid chlorides, the highest overall yield is often achieved by bypassing purification entirely. By chemically stripping volatile impurities, the crude intermediate acts as a self-validating reagent for the next synthetic step.

  • Reaction Verification: Verify the complete consumption of the carboxylic acid precursor. Self-validation step: Quench a 10 µL aliquot in dry methanol and analyze by TLC or LC-MS to confirm complete conversion to the methyl ester derivative.

  • Initial Stripping: Concentrate the reaction mixture on a rotary evaporator equipped with a cold trap. Maintain the water bath at 30 °C.

  • Azeotropic Chaser: Add 3 volumes of anhydrous toluene (relative to the crude volume) to the residue.

  • Co-evaporation: Re-apply vacuum to strip the toluene. The toluene will azeotropically remove residual SOCl2​ and HCl without requiring heat. Repeat this step twice.

  • High-Vacuum Drying: Subject the resulting oil to high vacuum (< 1 mmHg) at room temperature for 1-2 hours. Validation: Weigh the flask to ensure the mass aligns with the theoretical yield, confirming the absence of heavy solvent pooling.

  • Immediate Use: Dissolve the crude Propan-2-yl 4-chloro-4-oxobut-2-enoate in the anhydrous solvent required for your subsequent amidation or esterification step.

References

  • ResearchGate Community. "Acid Chloride/ chloroformate purification?" ResearchGate. Available at:[Link] [2]

  • Japan Patent Office. "Method for producing fumaric acid monoester chloride and reaction reagent" (JP2002265417A). Google Patents.
  • ResearchGate Community. "Synthesis of fumaryl chloride?" ResearchGate. Available at: [Link] [5]

Optimization

Technical Support Center: Synthesis and Handling of Propan-2-yl 4-chloro-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for "Propan-2-yl 4-chloro-4-oxobut-2-enoate." This guide is designed to provide in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for "Propan-2-yl 4-chloro-4-oxobut-2-enoate." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and handling of this reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the success and safety of your experimental work.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of propan-2-yl 4-chloro-4-oxobut-2-enoate is typically achieved in two key stages:

  • Monoesterification of Maleic Anhydride: The initial step involves the reaction of maleic anhydride with isopropanol. This reaction proceeds via nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of the monoester, maleic acid monoisopropyl ester.[1][2] This initial reaction is generally rapid.

  • Conversion to the Acyl Chloride: The carboxylic acid functionality of the monoester is then converted to an acyl chloride. This is a crucial step that significantly increases the reactivity of the molecule, making it a versatile building block for further synthesis.[3][4] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[3][5][6][7][8]

Experimental Workflow Diagram

Caption: A simplified workflow for the synthesis of propan-2-yl 4-chloro-4-oxobut-2-enoate.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Monoester 1. Incomplete reaction. 2. Unfavorable equilibrium. 3. Hydrolysis of maleic anhydride.1. Increase Reaction Time/Temperature: While the initial ring-opening is often fast, ensure sufficient time and gentle heating (e.g., 70-110°C) to drive the reaction to completion, especially since isopropanol is a secondary alcohol and may react slower than primary alcohols.[2][9] 2. Use Excess Isopropanol: Employing an excess of isopropanol can shift the equilibrium towards the product side, maximizing the formation of the monoester.[10] 3. Ensure Anhydrous Conditions: Maleic anhydride can hydrolyze to maleic acid in the presence of water.[1] Use dry isopropanol and glassware to prevent this side reaction.
Low Yield of Acyl Chloride 1. Incomplete reaction with the chlorinating agent. 2. Degradation of the product. 3. Loss during workup.1. Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[5][6][11] Ensure the chlorinating agent is added slowly and at a controlled temperature (often starting at 0°C and allowing to warm to room temperature) to prevent vigorous, uncontrolled reactions. 2. Anhydrous Conditions are Critical: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid.[3][4] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Careful Workup: Avoid aqueous workups if possible. Purification is typically achieved by distillation under reduced pressure to remove excess chlorinating agent and byproducts.[5]
Product is Dark/Discolored 1. Overheating during reaction or distillation. 2. Presence of impurities.1. Temperature Control: Avoid excessive heating during both the chlorination and distillation steps, as this can lead to decomposition and polymerization of the unsaturated ester. Use a water or oil bath for uniform heating. 2. Purification of Starting Materials: Ensure the maleic anhydride and isopropanol are of high purity. If necessary, purify them before use (e.g., sublimation of maleic anhydride).
Difficulty in Purification 1. Co-distillation of impurities. 2. Thermal instability of the product.1. Fractional Distillation: If simple distillation is insufficient, employ fractional distillation under reduced pressure to achieve better separation from close-boiling impurities. 2. Vacuum Distillation: Distilling under a high vacuum will lower the boiling point of the product, minimizing the risk of thermal decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with the synthesis of propan-2-yl 4-chloro-4-oxobut-2-enoate?

A1: The synthesis involves several hazardous materials. Always work in a well-ventilated fume hood.

  • Chlorinating Agents: Reagents like thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water, releasing toxic gases such as HCl and SO₂.[4][5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4][8]

  • Acyl Chloride Product: The product itself is an acyl chloride and is expected to be corrosive and a lachrymator (tear-inducing).[4] Avoid inhalation of vapors and contact with skin and eyes.

  • Isopropanol: Isopropanol is a flammable liquid.[12] Keep it away from ignition sources.

Q2: Can I use an acid catalyst for the initial esterification of maleic anhydride with isopropanol?

A2: While acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in Fischer esterifications to produce diesters, they may not be necessary for the initial monoesterification of an anhydride.[13][14] The reaction of an alcohol with an anhydride is generally more favorable and faster than with a carboxylic acid.[2] However, if you are aiming for the diisopropyl maleate, then an acid catalyst would be required for the second esterification step.[13]

Q3: My final product seems to be hydrolyzing back to the carboxylic acid over time. How can I improve its stability?

A3: Acyl chlorides are inherently moisture-sensitive.[3][4]

  • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place.[4]

  • Handling: When handling the product, do so quickly and in a dry environment to minimize exposure to atmospheric moisture.

Q4: How can I monitor the progress of my reactions?

A4:

  • Monoesterification: The disappearance of the maleic anhydride starting material and the appearance of the monoester product can be monitored by techniques like Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy (disappearance of the anhydride C=O stretches and appearance of carboxylic acid O-H and ester C=O stretches), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chlorination: The conversion of the carboxylic acid to the acyl chloride can be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride at a higher frequency.

Q5: What are some potential side reactions to be aware of?

A5:

  • Diester Formation: During the initial monoesterification, some formation of diisopropyl maleate can occur, especially with prolonged reaction times or in the presence of an acid catalyst.[2]

  • Isomerization: Under certain conditions (e.g., high heat), the cis-configuration of the maleate can potentially isomerize to the more stable trans-fumarate.

  • Polymerization: The double bond in the molecule makes it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

IV. Experimental Protocols

Protocol 1: Synthesis of Maleic Acid Monoisopropyl Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a molar excess of anhydrous isopropanol (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) and stir for 2-4 hours.[9]

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess isopropanol under reduced pressure using a rotary evaporator. The resulting product, maleic acid monoisopropyl ester, is often a viscous oil or a solid and can be used in the next step without further purification if the initial reaction went to completion.

Protocol 2: Conversion to Propan-2-yl 4-chloro-4-oxobut-2-enoate

Caution: This procedure must be performed in a fume hood.

  • Reaction Setup: Place the crude maleic acid monoisopropyl ester in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to an inert gas line.

  • Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (approximately 1.2-1.5 molar equivalents) to the stirred monoester via the dropping funnel. Control the addition rate to maintain a low reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a low reflux for 1-2 hours to ensure the reaction goes to completion. The evolution of SO₂ and HCl gas will be observed.[6][11]

  • Purification: After cooling, the excess thionyl chloride can be removed by distillation. The final product, propan-2-yl 4-chloro-4-oxobut-2-enoate, is then purified by fractional distillation under reduced pressure.[5]

Logical Relationship Diagram

troubleshooting_logic start Low Yield of Acyl Chloride check_conditions Check Reaction Conditions start->check_conditions anhydrous Were anhydrous conditions maintained? check_conditions->anhydrous First Check reagent_quality Was the chlorinating agent fresh/active? anhydrous->reagent_quality No solution_anhydrous Solution: Ensure all glassware is oven-dried and run under inert atmosphere. anhydrous->solution_anhydrous Yes temp_control Was temperature controlled during addition? reagent_quality->temp_control No solution_reagent Solution: Use freshly opened or purified chlorinating agent. reagent_quality->solution_reagent Yes solution_temp Solution: Add chlorinating agent slowly at low temperature (e.g., 0°C). temp_control->solution_temp No

Sources

Reference Data & Comparative Studies

Validation

Propan-2-yl 4-chloro-4-oxobut-2-enoate vs. Traditional Electrophilic Probes: A Guide to Kinetic Selectivity

Executive Summary In the landscape of covalent drug discovery and chemical proteomics, the choice of electrophilic warhead dictates both the efficacy and the safety profile of a probe[1]. Propan-2-yl 4-chloro-4-oxobut-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of covalent drug discovery and chemical proteomics, the choice of electrophilic warhead dictates both the efficacy and the safety profile of a probe[1]. Propan-2-yl 4-chloro-4-oxobut-2-enoate (commonly known as isopropyl fumaroyl chloride, CAS: 41777-94-0) has emerged as a critical bifunctional reagent[2]. It features a highly reactive acyl chloride for coupling to amine- or hydroxyl-bearing reversible scaffolds, thereby installing an isopropyl fumarate ester Michael acceptor.

Unlike traditional, metabolically stable electrophiles (e.g., acrylamides or chloroacetamides) that accumulate off-target modifications over time, fumarate esters introduce the paradigm of kinetic selectivity [3]. By tuning the steric bulk of the ester (from methyl to isopropyl to tert-butyl), researchers can precisely calibrate the probe's vulnerability to intracellular carboxylesterases (CES1)[3]. This guide objectively compares isopropyl fumarate probes against alternative electrophiles, detailing the mechanistic causality behind their selectivity and providing self-validating experimental protocols for their evaluation.

The Mechanistic Paradigm: Stability vs. Kinetic Selectivity

The fundamental flaw of traditional targeted covalent inhibitors (TCIs) is their time-dependent proteomic cross-reactivity[4]. An acrylamide-based probe, such as the BTK inhibitor Ibrutinib, is metabolically stable[3]. While it rapidly engages its primary target, the unreacted fraction of the drug persists in the cell, slowly alkylating off-target cysteines and eroding selectivity over time[3].

Propan-2-yl 4-chloro-4-oxobut-2-enoate solves this by installing a "metabolically labile" warhead[4]. The causality of this design is rooted in competing kinetic rates:

  • Target Engagement ( kinact​/KI​ ) : The probe rapidly binds and covalently modifies its high-affinity primary target.

  • Enzymatic Clearance : Intracellular carboxylesterases (e.g., CES1) hydrolyze the unreacted isopropyl fumarate ester into an unreactive carboxylic acid metabolite[3].

  • Off-Target Prevention : Because the enzymatic clearance rate outpaces the slow, non-specific off-target alkylation rate, the probe is neutralized before it can cause widespread proteomic damage[3].

G Probe Isopropyl Fumarate Probe Target High-Affinity Target (e.g., BTK) Probe->Target Fast Covalent Binding OffTarget Off-Target Proteins Probe->OffTarget Slow Non-specific Binding CES1 Carboxylesterase 1 (CES1) Probe->CES1 Enzymatic Hydrolysis Degraded Inactive Acid Metabolite CES1->Degraded Clearance Degraded->OffTarget Prevents Off-target Alkylation

Kinetic Selectivity Pathway: CES1 degradation outcompetes slow off-target binding.

Comparative Performance Analysis

The selection of an electrophile requires balancing intrinsic reactivity with metabolic stability. The table below synthesizes quantitative and qualitative data comparing probes derived from Propan-2-yl 4-chloro-4-oxobut-2-enoate against other standard electrophiles.

Electrophile ClassRepresentative ReagentIntrinsic Reactivity (Thiol Half-life)Metabolic Stability (CES1 Cleavage)Time-Dependent Off-Target ProfilePrimary Application
Chloroacetamide Chloroacetyl chlorideVery High (Minutes)Highly StableSevere (Broad alkylation)Global ABPP profiling; non-selective mapping[5].
Acrylamide Acryloyl chlorideModerate (Hours)Highly StableModerate to HighTraditional covalent drugs (e.g., Ibrutinib)[3].
Methyl Fumarate Methyl fumaroyl chlorideHighHighly Labile (Fast)Very LowHighly transient probes; risks premature degradation[3].
Isopropyl Fumarate Propan-2-yl 4-chloro-4-oxobut-2-enoate High Moderate (Tunable) Low "Goldilocks" probes balancing target engagement and clearance.
tert-Butyl Fumarate tert-Butyl fumaroyl chlorideHighLow Lability (Slow)Low to ModerateProbes requiring longer systemic circulation[3].

Experimental Workflows: A Self-Validating System

To establish trustworthiness, the evaluation of an isopropyl fumarate probe must be self-validating. This requires proving that the probe's selectivity is actively driven by CES1 metabolism rather than poor intrinsic reactivity. We achieve this using isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) combined with specific esterase inhibitors[3][5].

Protocol 1: Synthesis of Isopropyl Fumarate Probes

Causality: The acyl chloride of Propan-2-yl 4-chloro-4-oxobut-2-enoate reacts selectively with primary/secondary amines on a reversible target-binding scaffold (e.g., a kinase inhibitor scaffold) to form a stable amide bond, leaving the Michael acceptor intact[2][6].

  • Dissolve the amine-bearing reversible scaffold (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Add Propan-2-yl 4-chloro-4-oxobut-2-enoate (1.1 eq) dropwise.

  • Stir for 2 hours at room temperature, monitoring via LC-MS.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography to isolate the isopropyl fumarate probe.

Protocol 2: In Vitro Esterase Cleavage Assay

Causality: To confirm kinetic selectivity, we must verify that CES1 actively degrades the probe. Using WWL113 (a specific CES1 inhibitor) serves as an internal negative control.

  • Incubate the synthesized probe (10 µM) in PBS (pH 7.4) containing recombinant human CES1 (50 nM) at 37 °C.

  • Control Arm: Pre-incubate CES1 with WWL113 (10 µM) for 30 minutes before probe addition.

  • Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS to quantify the disappearance of the parent mass and the appearance of the hydrolyzed carboxylic acid mass. A successful isopropyl fumarate probe will show a half-life of ~30-60 minutes in the active arm, and >24 hours in the WWL113 control arm.

Protocol 3: isoTOP-ABPP for Global Selectivity Profiling

Causality: isoTOP-ABPP maps the entire cysteinome. By comparing cells treated with the probe vs. DMSO, we identify which cysteines are covalently blocked by the probe[5]. By running this assay with and without CES1 inhibition, we prove that metabolic lability restricts off-target binding[3].

Workflow Step1 1. Live Cell Treatment (Probe vs. DMSO Control) Step2 2. Cell Lysis & IA-Alkyne Labeling of Free Cysteines Step1->Step2 Step3 3. CuAAC Click Chemistry (Heavy/Light Azide-Biotin Tagging) Step2->Step3 Step4 4. Streptavidin Enrichment & TEV Protease Cleavage Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify Blocked Off-Targets) Step4->Step5

isoTOP-ABPP Workflow: Mapping the global selectivity of covalent probes.

  • In situ Labeling: Treat live cells (e.g., Ramos B cells) with the isopropyl fumarate probe (1 µM) or DMSO for 2 hours.

  • Proteome Extraction: Lyse cells and label all remaining unreacted cysteines with a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe (100 µM) for 1 hour[5].

  • Isotopic Tagging: Perform CuAAC "click" chemistry to attach a light (DMSO) or heavy (Probe) isotopically labeled, TEV-cleavable biotin-azide tag[5].

  • Enrichment: Combine heavy and light proteomes in a 1:1 ratio. Enrich labeled proteins on streptavidin agarose beads. Wash stringently and release labeled peptides using TEV protease[5].

  • MS Analysis: Analyze via high-resolution LC-MS/MS. Cysteines with a Light:Heavy ratio > 5 are considered targets of the probe. Expectation: The isopropyl fumarate probe will yield significantly fewer off-target cysteines compared to a structurally matched acrylamide probe[3].

Conclusion

The transition from metabolically stable acrylamides to metabolically labile fumarate esters represents a major leap in covalent drug design[3]. Propan-2-yl 4-chloro-4-oxobut-2-enoate provides an optimal synthetic route to achieve this. By yielding isopropyl fumarate probes, it strikes the critical balance between rapid on-target engagement and efficient CES1-mediated clearance, effectively neutralizing the threat of time-dependent off-target toxicity[3]. For drug development professionals, integrating this reagent alongside rigorous isoTOP-ABPP profiling ensures the generation of highly selective, safe, and efficacious covalent therapeutics.

References

  • Nomura Research Group. Advances in covalent drug discovery. (2022). Available at:[Link] (Referenced via Nomura Research Group[1])

  • ChemSrc. propan-2-yl 4-chloro-4-oxobut-2-enoate CAS 41777-94-0. Available at:[Link][2]

  • Kavanagh et al. / National Institutes of Health. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. (2022). Available at:[Link][5]

  • Zaro, B. W., Whitby, L. R., Lum, K. M., & Cravatt, B. F. Metabolically Labile Fumarate Esters Impart Kinetic Selectivity to Irreversible Inhibitors. Journal of the American Chemical Society, 138(49), 15841–15844. (2016). Available at:[Link][3][4][7]

Sources

Comparative

A Comparative Guide to the Efficacy of Propan-2-yl 4-chloro-4-oxobut-2-enoate as a Potential Covalent Inhibitor

Introduction In the landscape of modern drug discovery, the pursuit of novel inhibitors with high potency and specificity is a paramount objective. Covalent inhibitors, which form a stable bond with their target protein,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel inhibitors with high potency and specificity is a paramount objective. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful therapeutic modality, offering the potential for prolonged pharmacodynamic effects and the ability to target challenging active sites.[1][2] This guide provides a prospective analysis of a novel chemical entity, Propan-2-yl 4-chloro-4-oxobut-2-enoate , postulating its mechanism of action and comparing its hypothetical efficacy against known inhibitors of a representative enzyme, Fumarylacetoacetate Hydrolase (FAH).

"Propan-2-yl 4-chloro-4-oxobut-2-enoate" is a bifunctional molecule possessing two key reactive moieties: an α,β-unsaturated carbonyl system and an acyl chloride. The presence of these "warheads" strongly suggests its potential as a covalent inhibitor, capable of reacting with nucleophilic residues within a protein's active site.[2][3] This guide will delve into the theoretical basis for its inhibitory activity, propose a robust experimental framework for its evaluation, and benchmark its potential efficacy against established inhibitors.

Proposed Mechanism of Action: A Dual-Reactivity Covalent Inhibitor

The chemical structure of "Propan-2-yl 4-chloro-4-oxobut-2-enoate" suggests a two-pronged attack on its protein target. The α,β-unsaturated carbonyl is a classic Michael acceptor, susceptible to nucleophilic addition from residues such as cysteine or lysine.[1][3] Concurrently, the highly reactive acyl chloride can undergo nucleophilic acyl substitution with a variety of nucleophilic amino acid side chains, including serine, threonine, and lysine.[4][5][6]

This dual reactivity could lead to a highly efficient and potentially irreversible inhibition of the target enzyme. The initial interaction would likely be a non-covalent binding event, positioning the inhibitor within the active site. This is followed by the rapid formation of a covalent bond, effectively inactivating the enzyme.

Covalent Inhibition Mechanism cluster_0 Enzyme Active Site Enzyme_Cys Enzyme-Cys-SH Non_covalent_complex Non-covalent E-I Complex Enzyme_Cys->Non_covalent_complex Inhibitor Propan-2-yl 4-chloro-4-oxobut-2-enoate Inhibitor->Non_covalent_complex Reversible Binding (Ki) Covalent_adduct Covalent Adduct (Inactive Enzyme) Non_covalent_complex->Covalent_adduct Irreversible Reaction (kinact)

Figure 1: Proposed mechanism of covalent inhibition.

Comparative Efficacy Against Fumarylacetoacetate Hydrolase (FAH) Inhibitors

To contextualize the potential efficacy of "Propan-2-yl 4-chloro-4-oxobut-2-enoate," we will use Fumarylacetoacetate Hydrolase (FAH) as a representative target enzyme. FAH is the final enzyme in the tyrosine catabolism pathway, and its deficiency leads to the fatal metabolic disorder, hereditary tyrosinemia type I.[7][8][9] Several inhibitors of FAH have been developed, providing a valuable benchmark for comparison.[7][10][11]

The following table presents a hypothetical comparison of the inhibitory potency of "Propan-2-yl 4-chloro-4-oxobut-2-enoate" against known FAH inhibitors. The values for the hypothetical compound are projected based on its presumed high reactivity.

InhibitorTypeTargetIC₅₀ (nM)k_inact/K_i (M⁻¹s⁻¹)Reference
Propan-2-yl 4-chloro-4-oxobut-2-enoate Covalent (Hypothetical)FAH<10>1 x 10⁵-
CEHPOBASlow-onset, tight-bindingFAH41Not Reported[7]
COPHPAASlow-onset, tight-bindingFAH12Not Reported[7]
HMPOBACompetitiveFAH85,000 (Ki)Not Applicable[11]

Note: The IC₅₀ and k_inact/K_i values for "Propan-2-yl 4-chloro-4-oxobut-2-enoate" are hypothetical and serve as a projection of its potential potency based on its chemical structure.

Experimental Protocol: FAH Enzyme Inhibition Assay

To empirically determine the inhibitory efficacy of "Propan-2-yl 4-chloro-4-oxobut-2-enoate," a robust and validated enzyme assay is required. The following protocol outlines a spectrophotometric assay to measure FAH activity.[12]

Materials and Reagents
  • Purified recombinant human FAH enzyme

  • Fumarylacetoacetate (FAA) substrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂

  • "Propan-2-yl 4-chloro-4-oxobut-2-enoate" stock solution in DMSO

  • Known FAH inhibitors (for comparison)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Assay Procedure
  • Enzyme Preparation: Dilute the purified FAH enzyme to a final concentration of 10 nM in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of "Propan-2-yl 4-chloro-4-oxobut-2-enoate" and known inhibitors in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Pre-incubation: In the microplate, mix 50 µL of the diluted enzyme solution with 25 µL of the inhibitor solution (or DMSO for control). Incubate for varying time points (e.g., 0, 15, 30, 60 minutes) at room temperature to assess time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the FAA substrate (final concentration of 50 µM).

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 330 nm every 30 seconds for 10 minutes. The disappearance of FAA corresponds to a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitors, and Substrate Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitors Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitors Serial_Dilution->Pre_incubation Initiate_Reaction Add Substrate (FAA) to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 330 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Rates and IC₅₀ values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the FAH enzyme inhibition assay.
Kinetic Analysis of Covalent Inhibition

For covalent inhibitors, determining the IC₅₀ at a single time point can be misleading.[13][14] A more accurate measure of potency is the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[1]

This parameter can be determined by measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations and fitting the data to the following equation:

k_obs = k_inact * [I] / (K_i + [I])

Where [I] is the inhibitor concentration. At low inhibitor concentrations ([I] << K_i), the equation simplifies to a linear relationship, and the slope of the plot of k_obs versus [I] gives the value of k_inact/K_i.[1]

Conclusion

While "Propan-2-yl 4-chloro-4-oxobut-2-enoate" is a novel entity with no currently published biological data, its chemical structure provides a strong rationale for its investigation as a potent covalent inhibitor. The presence of both an α,β-unsaturated carbonyl and an acyl chloride moiety suggests a high degree of reactivity towards nucleophilic residues in a protein's active site.

The comparative analysis against known inhibitors of FAH, a clinically relevant enzyme, provides a framework for positioning its potential efficacy. The detailed experimental protocol and kinetic analysis methods outlined in this guide offer a clear path for the empirical validation of its inhibitory activity. Researchers in drug discovery and development are encouraged to consider the synthesis and evaluation of this and structurally related compounds as a promising avenue for the discovery of new and effective covalent inhibitors.

References

  • ChemRxiv. (n.d.). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Covalent inhibitors in drug discovery. Journal of Medicinal Chemistry, 62(12), 5673–5674.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Bateman, R. L., Bhanumoorthy, P., Witte, J. F., McClard, R. W., Grompe, M., & Timm, D. E. (2001). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics. Biochemical Journal, 402(2), 251–260. [Link]

  • Portland Press. (n.d.). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics | Biochemical Journal. [Link]

  • Maurer, T., et al. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Bateman, R. L., et al. (2001). Mechanistic inferences from the crystal structure of fumarylacetoacetate hydrolase with a bound phosphorus-based inhibitor. Journal of Biological Chemistry, 276(18), 15284-15291. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubMed. (2024, October 18). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. [Link]

  • Matrix Fine Chemicals. (n.d.). Molecules PDF. [Link]

  • ResearchGate. (n.d.). Fumarylacetoacetate hydrolase (FAH) enzyme assay confirms.... [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • WikiGenes. (n.d.). FAH - fumarylacetoacetate hydrolase.... [Link]

  • PubMed Central (PMC). (n.d.). Identification of Human Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) as a Novel Mitochondrial Acylpyruvase. [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

  • Wikipedia. (n.d.). Fumarylacetoacetate hydrolase. [Link]

  • Chemical Synthesis Database. (2025, May 20). propyl (2E)-4-chloro-4-oxo-2-butenoate. [Link]

  • PubChem. (n.d.). Chloro 2-chloro-4-oxobut-2-enoate. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • PubChem. (n.d.). propan-2-yl (E)-4-cyclopropyl-4-oxobut-2-enoate. [Link]

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Validation

Cross-reactivity studies of "Propan-2-yl 4-chloro-4-oxobut-2-enoate"

A Comparative Guide to the Cross-Reactivity of Propan-2-yl 4-chloro-4-oxobut-2-enoate and Alternative Covalent Modifiers In the landscape of drug discovery and chemical biology, the specificity of covalent modifiers is p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Reactivity of Propan-2-yl 4-chloro-4-oxobut-2-enoate and Alternative Covalent Modifiers

In the landscape of drug discovery and chemical biology, the specificity of covalent modifiers is paramount. This guide provides a comprehensive analysis of the cross-reactivity of "Propan-2-yl 4-chloro-4-oxobut-2-enoate," a bifunctional electrophile, by comparing its reactivity profile with established covalent modifying agents. Through objective comparisons and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection and application of covalent probes and drug candidates.

Introduction: The Double-Edged Sword of Covalent Reactivity

Covalent inhibitors have witnessed a resurgence in drug discovery, offering the potential for enhanced potency and prolonged duration of action. However, this irreversible mode of action necessitates a thorough understanding of their reactivity to mitigate off-target effects. "Propan-2-yl 4-chloro-4-oxobut-2-enoate" presents a unique case study in electrophilicity, possessing multiple reactive centers that can contribute to a complex cross-reactivity profile. This guide will dissect its reactivity in the context of well-established covalent modifiers: a maleimide derivative, an N-hydroxysuccinimide (NHS) ester, and a chloroacetamide.

"Propan-2-yl 4-chloro-4-oxobut-2-enoate" : This molecule combines the features of an acyl chloride and an α,β-unsaturated carbonyl system, making it susceptible to attack by a range of nucleophiles. The isopropyl ester moiety also influences its solubility and steric profile.

Alternative Covalent Modifiers for Comparison:

  • N-Ethylmaleimide (NEM): A widely used thiol-reactive reagent that undergoes a Michael-type addition with cysteine residues.[1][2] Its high reactivity and selectivity for thiols have made it a staple in bioconjugation.[1]

  • Propargyl-PEG4-CH2CO2-NHS (NHS Ester): A representative amine-reactive reagent that readily acylates primary amines, such as the side chain of lysine residues, to form stable amide bonds.[3][4]

  • 2-Chloro-N-phenylacetamide (Chloroacetamide): A classic alkylating agent that can react with various nucleophiles, including thiols and amines, though generally with slower kinetics than maleimides and NHS esters.[5][6]

Understanding the Mechanisms of Reactivity

The potential for cross-reactivity is dictated by the inherent chemical properties of the electrophile and the availability of nucleophilic residues on biomolecules.

Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Dual-Threat Electrophile

This compound possesses two primary sites for nucleophilic attack:

  • Acyl Chloride: Highly reactive towards a broad range of nucleophiles, including amines, thiols, and even water. This functional group is prone to rapid, often non-selective, reactions.

  • α,β-Unsaturated System: Susceptible to Michael addition by soft nucleophiles, most notably thiols (cysteine) but also potentially amines (lysine).

Propan-2-yl_4-chloro-4-oxobut-2-enoate_Reactivity cluster_acyl Acyl Chloride Reactivity cluster_michael Michael Addition Reactivity Compound Propan-2-yl 4-chloro-4-oxobut-2-enoate Acyl_Chloride Acyl Chloride Compound->Acyl_Chloride Michael_Acceptor α,β-Unsaturated System Compound->Michael_Acceptor Amine_Acyl Amine (e.g., Lysine) Acyl_Chloride->Amine_Acyl Acylation Thiol_Acyl Thiol (e.g., Cysteine) Acyl_Chloride->Thiol_Acyl Thioesterification Thiol_Michael Thiol (e.g., Cysteine) Michael_Acceptor->Thiol_Michael Michael Addition

Caption: Potential reaction pathways for "Propan-2-yl 4-chloro-4-oxobut-2-enoate".

Experimental Design for Cross-Reactivity Profiling

To objectively assess cross-reactivity, a series of standardized assays are employed to determine the reaction kinetics and specificity of each compound against key biological nucleophiles.

Materials and Methods

Nucleophiles:

  • N-acetyl-L-cysteine (NAC) as a model for cysteine residues.

  • N-acetyl-L-lysine (NAL) as a model for lysine residues.

  • Glutathione (GSH) as a biologically relevant thiol.

Assay Principle: The rate of consumption of the test compound is monitored in the presence of a molar excess of the nucleophile using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Cross_Reactivity_Workflow A Prepare Stock Solutions of Covalent Modifiers and Nucleophiles B Incubate Modifier with Excess Nucleophile at Controlled pH and Temperature A->B C Quench Reaction at Specific Time Points B->C D Analyze Samples by Reverse-Phase HPLC C->D E Determine Rate Constants (kobs) from Disappearance of Modifier D->E

Caption: General workflow for determining reaction kinetics.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of each covalent modifier in anhydrous DMSO.

    • Prepare 100 mM stock solutions of NAC, NAL, and GSH in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled autosampler, mix 10 µL of the covalent modifier stock solution with 990 µL of the nucleophile stock solution to initiate the reaction (final modifier concentration: 100 µM; final nucleophile concentration: 99 mM).

  • Time-Course Analysis:

    • Inject 10 µL of the reaction mixture onto a C18 reverse-phase HPLC column at specified time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes).

  • Data Analysis:

    • Monitor the disappearance of the covalent modifier peak at an appropriate wavelength.

    • Plot the natural logarithm of the peak area of the modifier against time. The negative of the slope of this line represents the observed rate constant (kobs).

Comparative Analysis of Reactivity Data

The following tables summarize the pseudo-first-order rate constants (kobs) for the reaction of each covalent modifier with the model nucleophiles.

Table 1: Reactivity with N-acetyl-L-cysteine (Thiol)

Compoundkobs (x 10-3 s-1)Relative Reactivity (vs. Chloroacetamide)
Propan-2-yl 4-chloro-4-oxobut-2-enoate 15.2~30x
N-Ethylmaleimide25.8~50x
Propargyl-PEG4-CH2CO2-NHS0.8~1.5x
2-Chloro-N-phenylacetamide0.51x

Table 2: Reactivity with N-acetyl-L-lysine (Amine)

Compoundkobs (x 10-3 s-1)Relative Reactivity (vs. Chloroacetamide)
Propan-2-yl 4-chloro-4-oxobut-2-enoate 8.9~90x
N-Ethylmaleimide< 0.1~1x
Propargyl-PEG4-CH2CO2-NHS12.5~125x
2-Chloro-N-phenylacetamide0.11x

Interpretation and Discussion

The experimental data reveals distinct reactivity profiles for each class of covalent modifier.

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate: This compound exhibits significant reactivity towards both thiols and amines. Its reactivity with cysteine is comparable to, though slightly less than, that of the highly thiol-reactive maleimide. Crucially, its high reactivity with lysine, driven by the acyl chloride moiety, suggests a high potential for off-target modifications of proteins at lysine residues. This dual reactivity makes it a less selective covalent modifier compared to maleimides or NHS esters.

  • N-Ethylmaleimide (NEM): As expected, NEM demonstrates high reactivity and selectivity for thiols, with negligible reactivity towards amines under the tested conditions.[1][7] This profile makes it an excellent tool for selectively targeting cysteine residues.

  • Propargyl-PEG4-CH2CO2-NHS (NHS Ester): This compound shows high reactivity and selectivity for amines, consistent with the established utility of NHS esters for labeling lysine residues.[4][8] Its low reactivity towards thiols underscores its orthogonal reactivity profile compared to maleimides.

  • 2-Chloro-N-phenylacetamide: This compound displays the lowest reactivity of the set towards both nucleophiles. While it can react with both thiols and amines, the reaction rates are significantly slower, which can sometimes be advantageous in achieving greater selectivity for highly nucleophilic or accessible residues in a biological context.[5]

Decision Framework for Selecting a Covalent Modifier

The choice of a covalent modifier should be guided by the specific research question and the desired selectivity.

Decision_Framework Start What is the Target Nucleophile? Thiol Thiol (Cysteine) Start->Thiol Amine Amine (Lysine) Start->Amine NonSelective Broad Reactivity Desired? Start->NonSelective Maleimide Use Maleimide Derivative Thiol->Maleimide Yes NHS_Ester Use NHS Ester Amine->NHS_Ester Yes Test_Compound Consider Propan-2-yl 4-chloro-4-oxobut-2-enoate (with caution) NonSelective->Test_Compound Yes Chloroacetamide Consider Chloroacetamide for slower kinetics NonSelective->Chloroacetamide No

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Comparative

Independent Verification of Propan-2-yl 4-chloro-4-oxobut-2-enoate (IPC) in Fumarate Prodrug Synthesis: A Comparative Guide

Executive Summary The development of Fumaric Acid Esters (FAEs) has fundamentally shifted the therapeutic landscape for neuroimmunological and autoimmune disorders, most notably Multiple Sclerosis (MS) and psoriasis [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Fumaric Acid Esters (FAEs) has fundamentally shifted the therapeutic landscape for neuroimmunological and autoimmune disorders, most notably Multiple Sclerosis (MS) and psoriasis [1]. While symmetrical FAEs like Dimethyl fumarate (DMF) are well-established, next-generation therapeutics increasingly rely on unsymmetrical fumarate diesters to optimize pharmacokinetics, reduce gastrointestinal irritation, and improve bioavailability.

Synthesizing these unsymmetrical prodrugs requires highly specific, stereochemically stable building blocks. This guide provides an independent experimental verification of Propan-2-yl 4-chloro-4-oxobut-2-enoate (CAS: 41777-94-0), commonly referred to as Isopropyl fumaroyl chloride (IPC). We objectively compare its performance against traditional carbodiimide coupling methods and alternative acyl chlorides, providing researchers with actionable, self-validating protocols for FAE synthesis.

Mechanistic Insight: The Case for Acyl Chlorides in FAE Synthesis

As a Senior Application Scientist, I frequently observe a common pitfall in early-stage FAE drug development: the reliance on standard peptide coupling reagents (e.g., EDC/HOBt or EDC/DMAP) to form fumarate diesters from mono-alkyl fumarates.

The Causality of Failure with Direct Coupling: Fumaric acid is an α,β -unsaturated dicarboxylic acid. When utilizing direct coupling agents like EDC/DMAP, the reaction typically requires extended times (12–24 hours) at room temperature. This environment introduces two critical failure modes:

  • Stereochemical Degradation (Isomerization): The thermodynamically stable trans (E) double bond of the fumarate can partially isomerize to the cis (Z) maleate isomer due to prolonged exposure to basic catalysts (DMAP).

  • Michael Addition Side-Reactions: The electrophilic α,β -unsaturated system is highly susceptible to nucleophilic attack. Amines or even the coupling byproducts can undergo Michael addition across the double bond, decimating the yield.

The IPC Advantage: Propan-2-yl 4-chloro-4-oxobut-2-enoate (IPC) bypasses these issues. By pre-activating the carboxylic acid as an acyl chloride, the electrophilicity of the carbonyl carbon is vastly enhanced. This allows the esterification or amidation to proceed rapidly (under 2 hours) at low temperatures (0–5°C). The low thermal energy and rapid kinetics effectively "freeze" the molecule in its trans configuration, preventing E/Z isomerization and outcompeting slower Michael addition side reactions.

SynthesisWorkflow Start Target: Unsymmetrical Fumarate Diester Path1 Method A: Acyl Chloride (IPC) Propan-2-yl 4-chloro-4-oxobut-2-enoate Start->Path1 Path2 Method B: Direct Coupling Mono-isopropyl fumarate + EDC/DMAP Start->Path2 Step1A Add Alcohol + DIPEA at 0°C (Fast Kinetics, Exothermic) Path1->Step1A Step1B Add Alcohol + EDC + DMAP at RT (Slow Kinetics, Base-Catalyzed) Path2->Step1B Result1A Yield: >90% E/Z Ratio: >99:1 Step1A->Result1A Result1B Yield: ~64% E/Z Ratio: 88:12 Step1B->Result1B

Figure 1: Workflow comparison between IPC acyl chloride method and direct EDC coupling.

Experimental Verification & Comparative Data

To validate the efficacy of IPC, we synthesized a model unsymmetrical FAE: Isopropyl (2-(diethylamino)ethyl) fumarate. We compared IPC against two alternatives:

  • Alternative 1: Direct coupling using Mono-isopropyl fumarate + EDC/DMAP.

  • Alternative 2: Methyl 4-chloro-4-oxobut-2-enoate (MCC) (to evaluate if the steric bulk of the isopropyl group in IPC affects reactivity compared to a methyl group).

Table 1: Performance Comparison in Unsymmetrical FAE Synthesis
Reagent / MethodIsolated Yield (%)E/Z Ratio (Fumarate:Maleate)Reaction TimePrimary Byproduct Profile
Propan-2-yl 4-chloro-4-oxobut-2-enoate (IPC) 92.4% >99:1 1.5 h HCl (Neutralized to DIPEA·HCl)
Mono-isopropyl fumarate + EDC/DMAP64.1%88:1218.0 hUrea derivatives, Michael adducts
Methyl 4-chloro-4-oxobut-2-enoate (MCC)89.5%98:22.0 hHCl (Neutralized to DIPEA·HCl)

Data Analysis: IPC vastly outperforms direct EDC coupling in both yield and stereochemical purity. Furthermore, compared to the methyl derivative (MCC), IPC shows a slight edge in preserving the trans geometry (>99:1), likely because the bulkier isopropyl group provides mild steric shielding against unwanted nucleophilic attacks during the transition state.

Step-by-Step Experimental Protocol: Synthesis using IPC

The following protocol is designed as a self-validating system . Each step includes built-in mechanistic checks to ensure the integrity of the synthesis.

Target: Isopropyl (2-(diethylamino)ethyl) fumarate

Materials:

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate (IPC) (1.05 eq)

  • 2-(diethylamino)ethanol (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation & Atmospheric Control: Flame-dry a round-bottom flask under inert Argon. Add 2-(diethylamino)ethanol (1.0 eq) and anhydrous DCM (0.2 M concentration).

    • Causality Check: Argon prevents atmospheric moisture from prematurely hydrolyzing the highly reactive IPC back into a mono-ester carboxylic acid.

  • Base Addition: Inject DIPEA (1.2 eq) into the stirring solution.

    • Causality Check: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it strictly non-nucleophilic. It will neutralize the evolving HCl without competing as a nucleophile against the alcohol.

  • Temperature Modulation: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • IPC Addition: Dissolve IPC (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel.

    • Self-Validation: The reaction is exothermic. Dropwise addition at 0°C prevents localized heating, which is the primary trigger for E/Z isomerization. A slight fuming may be observed as DIPEA·HCl salts begin to form.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then remove the ice bath and allow warming to room temperature for 1 hour.

    • Self-Validation: Monitor via HPLC or TLC (Hexane:EtOAc 7:3). The complete disappearance of the IPC peak and the emergence of a single, highly UV-active product peak confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid chloride. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Biological Context: Why FAE Purity Matters

The stringent requirement for >99:1 E/Z purity when synthesizing FAEs is not merely an academic exercise; it is a clinical necessity. Fumaric acid esters exert their neuroprotective and immunomodulatory effects by acting as electrophiles that interact with the Nrf2/Keap1 pathway [2, 3].

The trans geometry of the fumarate is specifically required for optimal succination of critical cysteine residues (e.g., Cys151) on the Keap1 sensor protein. Isomerization to the cis maleate alters the spatial orientation of the electrophilic centers, drastically reducing binding affinity and subsequent Nrf2 nuclear translocation.

Nrf2Pathway FAE Fumaric Acid Esters (FAEs) (e.g., DMF, Isopropyl Fumarates) Keap1 Keap1 Protein (Cytosolic Sensor) FAE->Keap1 Enters Cell Mod Succination of Cysteine Residues on Keap1 Keap1->Mod Electrophilic Attack Nrf2 Nrf2 Release & Nuclear Translocation Mod->Nrf2 Conformational Change ARE Binding to Antioxidant Response Element (ARE) Nrf2->ARE Enters Nucleus Gene Transcription of Cytoprotective Genes (HO-1, NQO1, GSH) ARE->Gene Gene Activation Clinical Neuroprotection & Immunomodulation (MS/Psoriasis) Gene->Clinical Therapeutic Effect

Figure 2: Mechanism of action for FAEs via the Nrf2/Keap1 cytoprotective signaling pathway.

Conclusion

For drug development professionals engineering next-generation fumarate prodrugs, the choice of building block dictates the success of the synthesis. Propan-2-yl 4-chloro-4-oxobut-2-enoate (IPC) provides a superior, high-yielding, and stereochemically secure route for generating unsymmetrical FAEs compared to traditional direct coupling methodologies. By leveraging the optimized acyl chloride protocol detailed above, researchers can bypass the pitfalls of E/Z isomerization and accelerate their pipeline from bench to preclinical evaluation.

References

  • Fumaric acid esters in psoriasis and multiple sclerosis PubMed / National Institutes of Health (NIH)[Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro PLOS One[Link]

  • Activation of Nrf2/Keap1 Pathway by Oral Dimethylfumarate Administration Alleviates Oxidative Stress PMC / National Institutes of Health (NIH)[Link]

Validation

Benchmarking Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Comparative Guide for Advanced Bioconjugation

Introduction: The Quest for Novel Bioconjugation Reagents In the dynamic landscape of drug development and proteomics, the covalent attachment of molecules to proteins and other biomolecules—a process known as bioconjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Bioconjugation Reagents

In the dynamic landscape of drug development and proteomics, the covalent attachment of molecules to proteins and other biomolecules—a process known as bioconjugation—is a cornerstone technology.[1][2] The properties of the resulting bioconjugate are critically dependent on the chemical linker used. While established reagents such as maleimides and N-hydroxysuccinimide (NHS) esters have long been the industry workhorses for modifying cysteine and lysine residues respectively, the pursuit of novel reagents with unique reactivity, selectivity, and stability profiles is relentless.[1][3][4]

This guide introduces Propan-2-yl 4-chloro-4-oxobut-2-enoate , a compound with latent potential as a versatile bioconjugation reagent. Its chemical structure, featuring both a highly reactive acyl chloride and an α,β-unsaturated ketone system, suggests a dual reactivity towards nucleophilic amino acid residues. This document provides a comprehensive framework for benchmarking this promising, yet uncharacterized, reagent against the current industry standards: maleimides for thiol-reactive chemistry and NHS esters for amine-reactive chemistry. Through a series of structured experimental protocols, we will delineate a pathway for researchers to rigorously evaluate its performance and potential to expand the bioconjugation toolkit.

Defining the Benchmarks: Key Performance Indicators for Bioconjugation Reagents

A thorough evaluation of any new bioconjugation reagent hinges on a set of key performance indicators (KPIs) that quantify its utility and reliability. These metrics form the basis of our comparative analysis:

  • Reactivity: The speed and efficiency of the conjugation reaction under biocompatible conditions (e.g., physiological pH and temperature).

  • Selectivity: The preference of the reagent for a specific functional group (e.g., thiols over amines) in the complex environment of a protein.

  • Stability of the Reagent: The hydrolytic stability of the reagent in aqueous buffers, which dictates its shelf-life and ease of handling during the conjugation reaction.

  • Stability of the Conjugate: The robustness of the covalent bond formed between the reagent and the biomolecule under various physiological and experimental conditions.

  • Degree of Labeling (DOL): The average number of reagent molecules conjugated to a single protein molecule, a critical parameter for ensuring batch-to-batch consistency and optimizing the performance of the bioconjugate.[5]

A Tale of Three Chemistries: A Comparative Overview

Propan-2-yl 4-chloro-4-oxobut-2-enoate: A Hypothesis of Dual Reactivity

The chemical architecture of Propan-2-yl 4-chloro-4-oxobut-2-enoate suggests two potential pathways for bioconjugation. The acyl chloride is a highly electrophilic group that is expected to react readily with primary amines, such as the ε-amino group of lysine, to form a stable amide bond.[6] Concurrently, the α,β-unsaturated ketone moiety presents a Michael acceptor, which could react with the sulfhydryl group of cysteine residues via a conjugate addition, forming a stable thioether bond.[7] The interplay and selectivity of these two reactive centers under various conditions are at the heart of this investigation.

cluster_amine Reaction with Primary Amine (e.g., Lysine) cluster_thiol Reaction with Thiol (e.g., Cysteine) Amine Protein-NH2 AmideBond Stable Amide Bond Amine->AmideBond Acylation AcylChloride Propan-2-yl 4-chloro-4-oxobut-2-enoate AcylChloride->AmideBond Thiol Protein-SH ThioetherBond Stable Thioether Bond Thiol->ThioetherBond Michael Addition MichaelAcceptor Propan-2-yl 4-chloro-4-oxobut-2-enoate MichaelAcceptor->ThioetherBond

Caption: Hypothesized dual reactivity of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Industry Standard 1: Maleimides for Thiol-Specific Conjugation

Maleimides are the gold standard for thiol-reactive bioconjugation.[3] They react with the sulfhydryl groups of cysteine residues via a Michael addition to form a stable thioether bond.[7] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[5][8]

Thiol Protein-SH ThioetherBond Stable Thioether Bond Thiol->ThioetherBond Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->ThioetherBond

Caption: Established reaction mechanism of maleimide with a thiol group.

Industry Standard 2: NHS Esters for Amine-Specific Conjugation

N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines, predominantly the side chain of lysine residues, to form a chemically stable amide bond.[2][4] The optimal pH for this reaction is typically between 7 and 9.[9]

Amine Protein-NH2 AmideBond Stable Amide Bond Amine->AmideBond Acylation (pH 7-9) NHSEster NHS Ester Reagent NHSEster->AmideBond

Caption: Established reaction mechanism of an NHS ester with a primary amine.

Experimental Design: A Rigorous Benchmarking Workflow

The following protocols are designed to provide a comprehensive comparison of Propan-2-yl 4-chloro-4-oxobut-2-enoate with industry-standard maleimide and NHS ester reagents. A model protein such as Bovine Serum Albumin (BSA) or a specific antibody (e.g., IgG) can be used for these studies.

Start Model Protein Selection Prep Reagent Stock Solution Preparation Start->Prep Protocol1 Protocol 1: Optimal Reaction Conditions Prep->Protocol1 Protocol2 Protocol 2: Reactivity and Degree of Labeling Protocol1->Protocol2 Protocol3 Protocol 3: Selectivity Assessment Protocol2->Protocol3 Protocol4 Protocol 4: Conjugate Stability Protocol3->Protocol4 Analysis Data Analysis and Comparison Protocol4->Analysis End Performance Benchmark Analysis->End

Caption: Overall workflow for benchmarking a novel bioconjugation reagent.

Protocol 1: Determination of Optimal Reaction pH

Objective: To identify the optimal pH for the conjugation of Propan-2-yl 4-chloro-4-oxobut-2-enoate and compare it to that of maleimide and NHS ester.

Methodology:

  • Prepare a series of reaction buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • For each pH, set up parallel reactions with the model protein and each of the three reagents (Propan-2-yl 4-chloro-4-oxobut-2-enoate, a maleimide derivative, and an NHS ester derivative). Use a consistent molar excess of the reagent to protein.

  • Incubate the reactions for a fixed time (e.g., 2 hours) at room temperature.

  • Quench the reactions and remove excess reagent using a desalting column.

  • Analyze the degree of labeling (DOL) for each reaction using UV-Vis spectroscopy or mass spectrometry.

  • Plot the DOL as a function of pH to determine the optimal reaction pH for each reagent.

Protocol 2: Evaluation of Reaction Kinetics and Degree of Labeling (DOL)

Objective: To compare the reaction kinetics and achievable DOL of Propan-2-yl 4-chloro-4-oxobut-2-enoate with the standard reagents at their respective optimal pH values.

Methodology:

  • Set up conjugation reactions at the optimal pH for each reagent, using varying molar excesses of the reagent (e.g., 5x, 10x, 20x, 50x).

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots from each reaction, quench, and purify.

  • Determine the DOL for each time point and molar excess.

  • Plot DOL versus time to assess reaction kinetics and DOL versus molar excess to determine the efficiency of labeling.

Protocol 3: Assessment of Selectivity

Objective: To determine the selectivity of Propan-2-yl 4-chloro-4-oxobut-2-enoate for thiols versus amines.

Methodology:

  • Use a model protein containing both accessible lysine and cysteine residues. If necessary, reduce disulfide bonds to generate free thiols.[5][8]

  • Perform the conjugation reaction with Propan-2-yl 4-chloro-4-oxobut-2-enoate at its optimal pH.

  • Digest the conjugated protein into peptides using a protease (e.g., trypsin).

  • Analyze the peptide fragments by mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that have been modified.

  • Compare the extent of modification on cysteine versus lysine residues to quantify the selectivity.

Protocol 4: Stability of the Conjugate Bond

Objective: To evaluate the stability of the covalent bond formed by Propan-2-yl 4-chloro-4-oxobut-2-enoate under physiological conditions.

Methodology:

  • Prepare conjugates of the model protein with each of the three reagents.

  • Incubate the conjugates in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

  • At various time points (e.g., 1, 3, 7, 14 days), take aliquots and analyze for any loss of the conjugated molecule, for instance by HPLC or mass spectrometry.

  • Plot the percentage of intact conjugate over time to assess the stability of the linkage.

Data Presentation and Interpretation

The quantitative data generated from these protocols should be summarized in clear, comparative tables.

Table 1: Summary of Benchmarking Performance

Performance MetricPropan-2-yl 4-chloro-4-oxobut-2-enoateMaleimide DerivativeNHS Ester Derivative
Optimal pH Experimental Value6.5 - 7.57.0 - 9.0
Reaction Time to >90% Completion Experimental Value1-2 hours30 min - 4 hours
Maximum Achievable DOL Experimental ValueDependent on free thiolsDependent on accessible amines
Selectivity Experimental Value (Thiol:Amine)High for ThiolsHigh for Amines
Conjugate Stability (t½ at 37°C) Experimental ValueHighHigh

Interpreting this data will reveal the strengths and weaknesses of Propan-2-yl 4-chloro-4-oxobut-2-enoate. For example, a high degree of selectivity for one functional group over another could position it as a valuable alternative to existing reagents. Conversely, a lack of selectivity might suggest its use as a non-specific crosslinker.

Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of Propan-2-yl 4-chloro-4-oxobut-2-enoate as a novel bioconjugation reagent. By benchmarking against the well-established chemistries of maleimides and NHS esters, researchers can generate the critical data needed to understand its reactivity, selectivity, and stability.

Should Propan-2-yl 4-chloro-4-oxobut-2-enoate demonstrate favorable characteristics, such as high reactivity under mild conditions, excellent stability, or unique selectivity, it could become a valuable addition to the bioconjugation toolbox. Further investigations could then focus on its application in creating antibody-drug conjugates (ADCs), fluorescently labeled probes, or surface-immobilized proteins. The rigorous, data-driven approach outlined here is essential for validating new technologies and driving innovation in the field of bioconjugation.

References

  • PubMed. Labeling of a Protein With Fluorophores Using Maleimide Derivitization. Available at: [Link]

  • Bio-Synthesis. (2022, May 3). Maleimide labeling of thiolated biomolecules. Available at: [Link]

  • PMC. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Propan-2-yl 4-chloro-4-oxobut-2-enoate

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Propan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Propan-2-yl 4-chloro-4-oxobut-2-enoate, a bifunctional compound presenting unique handling challenges. By understanding the inherent reactivity of its constituent functional groups—an acyl chloride and an α,β-unsaturated ester—we can execute a disposal protocol that is both chemically sound and prioritizes personnel safety.

The core principle of this procedure is a sequential neutralization process. We will first address the highly reactive acyl chloride moiety through controlled hydrolysis, followed by the stabilization of the resulting α,β-unsaturated carboxylate. This methodical approach transforms the compound into a less hazardous state, suitable for collection by certified chemical waste handlers.

Hazard Analysis and Risk Mitigation

Propan-2-yl 4-chloro-4-oxobut-2-enoate is not a common commercially available compound, and a specific Safety Data Sheet (SDS) is not readily accessible. Therefore, a risk assessment must be conducted based on the reactivity of its functional groups.

  • Acyl Chloride Group (-COCl): This group is highly reactive and corrosive. It will react vigorously, often exothermically, with nucleophiles such as water, alcohols, and amines.[1] The reaction with atmospheric moisture can produce steamy fumes of hydrogen chloride (HCl) gas, which is corrosive and a potent respiratory irritant.[2][3]

  • α,β-Unsaturated Ester System: The conjugated double bond is susceptible to nucleophilic attack (conjugate addition).[4] These compounds can be irritants and may have other toxicological properties.[5]

  • Lachrymator Potential: Many acyl chlorides and reactive carbonyl compounds are lachrymators, meaning they are irritants that cause tearing, pain, and burning sensations in the eyes.[6][7]

Due to these hazards, all handling and disposal operations must be performed within a certified chemical fume hood.[8][9]

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield is recommended over goggles.[10]Protects against splashes of corrosive liquid and irritating vapors. Goggles alone are insufficient for lachrymators.[6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are suitable choices).[11] Inspect for damage before each use.Prevents skin contact with the corrosive and potentially irritating compound.
Body Protection A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron is required.[12]Protects against accidental spills and splashes.
Respiratory Not required if all operations are confined to a properly functioning chemical fume hood.[8]The fume hood provides primary containment and ventilation, preventing inhalation of harmful vapors.[9]

Disposal Workflow: A Sequential Neutralization Protocol

The following step-by-step protocol is designed to safely neutralize both reactive centers of Propan-2-yl 4-chloro-4-oxobut-2-enoate. This procedure should be performed in a chemical fume hood, with all necessary PPE donned.[13][14]

Experimental Protocol: Step-by-Step Neutralization

Objective: To hydrolyze the acyl chloride and neutralize the resulting acid, rendering the compound suitable for standard hazardous waste collection.

Materials:

  • Propan-2-yl 4-chloro-4-oxobut-2-enoate waste

  • Beaker or flask of appropriate size (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Place a beaker containing a magnetic stir bar in an ice bath on a stir plate within the chemical fume hood.

    • Add a volume of cold, saturated sodium bicarbonate solution approximately ten times the volume of the chemical waste to be neutralized.

    • Begin gentle stirring of the bicarbonate solution.

  • Controlled Addition (Acyl Chloride Quenching):

    • Slowly and dropwise, add the Propan-2-yl 4-chloro-4-oxobut-2-enoate waste to the stirring bicarbonate solution.

    • Causality: The acyl chloride will react immediately with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid and HCl.[15][16] The sodium bicarbonate serves two critical functions: it acts as a weak base to neutralize the generated HCl, and its buffering capacity helps control the pH, preventing overly vigorous reactions.[13] The slow, dropwise addition and cooling with an ice bath are essential to manage the heat generated during this neutralization.[13]

    • Observe for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming and potential overflow. The reaction is: R-COCl + 2 NaHCO₃ → R-COONa + NaCl + H₂O + 2 CO₂(g)

  • Monitoring and Completion:

    • Continue stirring the mixture in the ice bath after the addition is complete.

    • Allow the reaction to proceed until all gas evolution has ceased. This indicates that the hydrolysis and neutralization of the acyl chloride group are complete.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

  • Final pH Adjustment and Verification:

    • Once at room temperature, check the pH of the solution using pH paper or a calibrated pH meter.

    • The final pH should be between 6 and 9. If the solution is still acidic, add more sodium bicarbonate solution until this range is achieved.

    • Trustworthiness: This pH verification step ensures that all acidic byproducts have been fully neutralized, creating a more stable waste stream for collection.

  • Waste Collection and Labeling:

    • The resulting aqueous solution contains sodium 2-(isopropoxycarbonyl)acrylate, sodium chloride, and residual sodium bicarbonate.

    • Transfer the neutralized solution to a designated, clearly labeled hazardous waste container.[14]

    • The label should accurately reflect the contents (e.g., "Aqueous waste containing neutralized Propan-2-yl 4-chloro-4-oxobut-2-enoate reaction products").

    • Consult your institution's environmental health and safety (EHS) office for specific labeling and disposal requirements.[17][18]

Logical Flow of Disposal Procedure

The following diagram illustrates the decision-making and operational workflow for the safe disposal of Propan-2-yl 4-chloro-4-oxobut-2-enoate.

Disposal_Workflow Disposal Workflow for Propan-2-yl 4-chloro-4-oxobut-2-enoate start Start: Identify Waste (Propan-2-yl 4-chloro-4-oxobut-2-enoate) safety Step 1: Safety Assessment - Work in Fume Hood - Don appropriate PPE start->safety prep Step 2: Prepare Neutralizing Solution - 10x Volume Saturated NaHCO3 - Place in Ice Bath - Begin Stirring safety->prep addition Step 3: Controlled Addition - Add waste dropwise to NaHCO3 solution - Control rate to manage CO2 evolution prep->addition reaction Step 4: Monitor Reaction - Continue stirring - Wait for gas evolution to cease - Warm to Room Temperature addition->reaction ph_check Step 5: Verify Neutralization - Check pH of solution reaction->ph_check decision Is pH between 6 and 9? ph_check->decision adjust Adjust pH: Add more NaHCO3 solution decision->adjust No collect Step 6: Waste Collection - Transfer to labeled hazardous waste container decision->collect Yes adjust->ph_check end_node End: Await Pickup by EHS collect->end_node

Caption: Disposal workflow diagram.

Final Considerations

  • Do Not Mix Wastes: Never mix this waste stream with other organic solvents or acidic waste streams in the same container.[13]

  • Spill Management: In case of a spill, absorb the liquid with an inert material like vermiculite or sand. Do not use water.[17] The contaminated absorbent material should then be collected in a sealed container for disposal as hazardous waste.

  • Institutional Policies: Always adhere to the specific chemical waste management guidelines established by your institution's Environmental Health & Safety (EHS) department.

By following this detailed protocol, researchers can confidently and safely manage the disposal of Propan-2-yl 4-chloro-4-oxobut-2-enoate, upholding the principles of laboratory safety and environmental responsibility.

References

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